Trk-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H24ClFN6O |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
3-[[5-chloro-4-[(3-fluorophenyl)methylamino]pyrimidin-2-yl]amino]-N-[(3R)-piperidin-3-yl]benzamide |
InChI |
InChI=1S/C23H24ClFN6O/c24-20-14-28-23(31-21(20)27-12-15-4-1-6-17(25)10-15)30-18-7-2-5-16(11-18)22(32)29-19-8-3-9-26-13-19/h1-2,4-7,10-11,14,19,26H,3,8-9,12-13H2,(H,29,32)(H2,27,28,30,31)/t19-/m1/s1 |
InChI Key |
DUAIEVYTIKHMGW-LJQANCHMSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)F)Cl |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Trk-IN-9
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Trk-IN-9, also identified as Compound 12 in seminal research, is a potent, ATP-competitive inhibitor of Tropomyosin receptor kinases (Trk)[1][2][3]. Its mechanism of action centers on the direct inhibition of Trk kinase phosphorylation, a critical step in the activation of downstream signaling pathways that drive cell proliferation and survival. By blocking this phosphorylation, this compound effectively abrogates aberrant signaling from Trk fusion proteins, leading to cell cycle arrest and induction of apoptosis in cancer cells harboring NTRK gene fusions. This targeted action makes this compound a promising candidate for the research and development of therapies for NTRK-fusion positive cancers[1][3].
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: Cellular Activity of this compound
| Cell Line | Genetic Profile | Assay Type | IC50 (µM) | Reference |
| A549 | Human lung carcinoma | Antiproliferation (CCK-8) | 10.46 | [1] |
| Km-12 | Human colon carcinoma (TPM3-NTRK1 fusion) | Antiproliferation | Potent inhibitor (specific IC50 not provided in abstract) | [1][2][3] |
| BaF3 | Murine pro-B cells | Antiproliferation (CCK-8) | > 3 | [1] |
Note: Specific IC50 values for this compound against individual TrkA, TrkB, and TrkC kinases and a broader kinase selectivity profile are not yet publicly available in the reviewed literature. Further studies are required to fully elucidate its selectivity.
Signaling Pathways Modulated by this compound
The primary mechanism of this compound involves the inhibition of Trk receptor autophosphorylation. This action blocks the recruitment and activation of downstream signaling cascades crucial for cancer cell survival and proliferation. The key pathways affected are:
-
RAS/MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.
-
PI3K/AKT Pathway: Blockade of this pathway promotes apoptosis and inhibits cell survival.
-
PLCγ Pathway: Disruption of this pathway can affect cell growth and differentiation.
The following diagram illustrates the canonical Trk signaling pathway and the inhibitory action of this compound.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Trk inhibitors like this compound.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Plate cells (e.g., A549, Km-12) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 0.01 to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells (e.g., Km-12) in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis of Trk Phosphorylation
-
Cell Lysis: Treat cells with this compound for a defined period, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-Trk (e.g., p-TrkA/B Tyr490/Tyr516), total Trk, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities to determine the relative levels of phosphorylated Trk.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the characterization of a Trk inhibitor and the logical relationship of its mechanism of action.
Caption: A typical experimental workflow for characterizing a Trk inhibitor.
Caption: Logical flow of this compound's mechanism of action.
References
Trk-IN-9: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trk-IN-9 is a potent, ATP-competitive inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] This family, comprising TrkA, TrkB, and TrkC, plays a crucial role in neuronal development, survival, and synaptic plasticity.[2][3][4] Dysregulation of Trk signaling is implicated in various cancers, making it a significant target for therapeutic intervention.[5][6] this compound exerts its biological effects by inhibiting the autophosphorylation of Trk receptors, thereby blocking the initiation of critical downstream signaling cascades.[1] This guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by available quantitative data, detailed experimental methodologies, and visual pathway diagrams.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of Trk kinase activity. Upon binding of their cognate neurotrophin ligands (Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor and Neurotrophin-4 for TrkB, and Neurotrophin-3 for TrkC), Trk receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their cytoplasmic domain.[2][3][4] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.[2][5] this compound, by occupying the ATP-binding pocket of the Trk kinase domain, prevents this initial autophosphorylation step, effectively shutting down all subsequent downstream signaling.[1]
Core Downstream Signaling Pathways
The inhibition of Trk autophosphorylation by this compound leads to the attenuation of three primary signaling pathways that are crucial for cell proliferation, survival, and differentiation.[3][5][6][7]
The Ras/MAPK Pathway
The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8][9] Upon Trk receptor activation, the adaptor protein Shc binds to a phosphorylated tyrosine residue (Y490 on TrkA) and is subsequently phosphorylated.[5][10] This recruits the Grb2-Sos complex, which acts as a guanine nucleotide exchange factor for Ras, activating it. Activated Ras then initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase).[8][9] Phosphorylated ERK translocates to the nucleus to regulate gene expression related to cell growth and proliferation.[5] this compound blocks the initial Trk phosphorylation, preventing Shc recruitment and thereby inhibiting the entire Ras/MAPK cascade.[1]
The PI3K/AKT Pathway
The PI3K (Phosphatidylinositol 3-kinase)/AKT pathway is a central signaling route for promoting cell survival, growth, and proliferation by inhibiting apoptosis. Activated Trk receptors can recruit and activate PI3K.[7] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1. This co-localization at the membrane leads to the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream targets that promote cell survival by inhibiting pro-apoptotic factors like Bad and the Forkhead family of transcription factors (FoxO).[7] By preventing Trk activation, this compound abrogates the production of PIP3 and the subsequent activation of AKT.[1]
The PLCγ Pathway
The Phospholipase C gamma (PLCγ) pathway is involved in modulating intracellular calcium levels and activating Protein Kinase C (PKC), which influences neuronal differentiation and synaptic plasticity.[2][3] Activated Trk receptors recruit and phosphorylate PLCγ at a specific docking site (Y785 on TrkA).[5][10] This activation leads to the hydrolysis of PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ and DAG synergistically activate PKC, leading to downstream signaling events. This compound's inhibition of Trk phosphorylation prevents the recruitment and activation of PLCγ, thus blocking this signaling axis.[1]
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of this compound and related compounds. Direct enzymatic inhibition data (IC50) for this compound against specific Trk isoforms were not available in the reviewed literature.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Target | IC50 (µM) | Assay Type | Reference |
| A549 | Lung Carcinoma | Proliferation | 10.46 | CCK-8 | [1] |
| BaF3 | Pro-B Cell | Proliferation | > 3 | Not Specified | [1] |
| KM-12 | Colon Carcinoma | Proliferation | Inhibition Observed | Not Specified | [1] |
Table 2: Activity of Related Compound TRK-IN-29
| Target | IC50 (nM) | Assay Type |
| TrkA | 5 | Enzymatic |
| TrkC | 6 | Enzymatic |
| TrkA G595R | 9 | Enzymatic |
| TrkA F589L | 0.6 | Enzymatic |
| TrkA G667C | 18 | Enzymatic |
| KM-12 Cells | 0.3 | Proliferation |
| Ba/F3-TrkA G595R Cells | 4.7 | Proliferation |
| Ba/F3-TrkA G667C Cells | 9.9 | Proliferation |
Data for TRK-IN-29 is provided for comparative purposes as a potent, second-generation Trk inhibitor.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of Trk inhibitors like this compound.
Western Blotting for Trk Pathway Phosphorylation
This protocol is designed to assess the phosphorylation status of Trk and downstream signaling proteins like AKT and ERK in response to neurotrophin stimulation and inhibitor treatment.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., KM12C cells harboring a TPM3-NTRK1 fusion) and allow them to adhere. Serum-starve the cells for several hours to reduce basal signaling. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with the appropriate neurotrophin (e.g., NGF for TrkA) for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate 20-40 µg of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total Trk, ERK, and AKT overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant purified TrkA, TrkB, or TrkC enzyme with a specific kinase reaction buffer (containing MgCl2, DTT, and BSA).
-
Inhibitor Addition: Add serial dilutions of this compound (or a vehicle control) to the wells and incubate for a short period to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ATP consumed using a luminescence-based assay like the Kinase-Glo® MAX reagent. The light output is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability/Proliferation Assay
This assay determines the effect of an inhibitor on the viability and/or proliferation of cancer cells.
Methodology (using CCK-8):
-
Cell Seeding: Seed cells (e.g., A549, KM-12) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period, typically 72 hours.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the WST-8 tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
This compound is a potent inhibitor of the Trk receptor tyrosine kinase family, effectively blocking the autophosphorylation required to initiate downstream signaling. Its mechanism of action results in the comprehensive shutdown of the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are fundamental to the proliferation and survival of many cancer cells driven by Trk fusions. The provided methodologies offer a framework for the further characterization of this compound and other novel Trk inhibitors, facilitating the development of targeted cancer therapies. Further research is warranted to determine the specific inhibitory profile of this compound against each Trk isoform and to elucidate its effects on individual kinases within the downstream cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trk receptor - Wikipedia [en.wikipedia.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trk receptors use redundant signal transduction pathways involving SHC and PLC-gamma 1 to mediate NGF responses [pubmed.ncbi.nlm.nih.gov]
Trk-IN-9: A Technical Guide to its Role in NTRK Fusion Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors. These chromosomal rearrangements result in the expression of chimeric TRK fusion proteins with constitutively active kinase domains, leading to uncontrolled cell proliferation, survival, and tumor growth. The development of targeted therapies against these fusion proteins has ushered in a new era of precision oncology. Trk-IN-9 (also referred to as compound 19k) has emerged as a potent, pan-TRK inhibitor with significant preclinical activity in NTRK fusion-positive cancer models. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies associated with this compound, offering a valuable resource for researchers and drug developers in the field.[1][2]
Mechanism of Action
NTRK gene fusions lead to the ligand-independent dimerization and autophosphorylation of the TRK kinase domain, triggering downstream signaling cascades that are crucial for cell growth and survival. The primary signaling pathways implicated in NTRK fusion-driven oncogenesis are the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[3]
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the TRK kinase domain. By occupying this site, this compound prevents the phosphorylation of the TRK fusion protein, thereby blocking the initiation of downstream signaling. This inhibition of TRK phosphorylation leads to the suppression of the MAPK and PI3K/AKT pathways, ultimately resulting in the induction of apoptosis and the inhibition of tumor cell proliferation.[1][2]
Signaling Pathway
Caption: Signaling pathway of NTRK fusion proteins and the inhibitory action of this compound.
Quantitative Data
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from the primary literature.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| TRKA | 1.6 |
| TRKB | 2.9 |
| TRKC | 2.0 |
Data represents the half-maximal inhibitory concentration (IC₅₀) of this compound against purified TRK kinases.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | NTRK Fusion | IC₅₀ (μM) |
| KM-12 | TPM3-NTRK1 | 0.304 |
Data represents the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of the KM-12 colorectal cancer cell line.[2]
Table 3: In Vivo Efficacy of this compound in a KM-12 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 50 | Not Reported |
Further details on the in vivo efficacy of this compound in the KM-12 xenograft model are described in the primary literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and should be adapted as described in the primary publication by Wu T, et al. (2022).
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against purified TRK kinases.
Methodology: A homogeneous time-resolved fluorescence (HTRF) assay is a common method for this purpose.
Workflow:
Caption: Workflow for an in vitro TRK kinase inhibition assay.
Detailed Steps:
-
Plate Preparation: In a 384-well low-volume plate, add 2 µL of purified TRKA, TRKB, or TRKC kinase solution. Add 1 µL of a serial dilution of this compound in DMSO.
-
Substrate Addition: Add 2 µL of a biotinylated peptide substrate specific for TRK kinases.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 5 µL of HTRF detection buffer containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Signal Reading: After a 60-minute incubation at room temperature, read the HTRF signal (ratio of 665 nm to 620 nm emission) using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on NTRK fusion-positive cancer cells.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Workflow:
Caption: Workflow for a cell proliferation assay using the MTT method.
Detailed Steps:
-
Cell Seeding: Seed KM-12 cells (harboring the TPM3-NTRK1 fusion) into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation of TRK and downstream signaling proteins.
Methodology: Western blotting allows for the detection and quantification of specific proteins in a complex mixture.
Workflow:
Caption: Workflow for Western blot analysis of signaling pathway inhibition.
Detailed Steps:
-
Cell Treatment and Lysis: Treat KM-12 cells with different concentrations of this compound for 2 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-TRKA (Tyr674/675), total TRKA, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of NTRK fusion cancer.
Methodology: A subcutaneous xenograft model using immunodeficient mice is a standard approach.
Workflow:
Caption: Workflow for an in vivo xenograft study.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of KM-12 cells (e.g., 5 x 10⁶ cells in Matrigel) into the right flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally at the specified dose (e.g., 50 mg/kg) once daily. The control group receives the vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
This compound is a potent pan-TRK inhibitor that demonstrates significant preclinical activity against NTRK fusion-positive cancer. Its mechanism of action involves the direct inhibition of TRK kinase activity, leading to the suppression of key oncogenic signaling pathways and the induction of apoptosis. The quantitative data and experimental protocols outlined in this technical guide provide a comprehensive resource for researchers and drug developers working to advance the field of targeted therapy for NTRK fusion cancers. Further investigation into the clinical potential of this compound and similar next-generation TRK inhibitors is warranted.
References
Trk-IN-9: A Potent Pan-Trk Inhibitor for NTRK Fusion-Positive Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Trk-IN-9 has emerged as a potent pan-Trk inhibitor, demonstrating significant activity against Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for cancers driven by NTRK gene fusions.
Introduction to Pan-Trk Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutively active kinase domains. These oncogenic fusions are found in a wide range of adult and pediatric solid tumors and act as primary drivers of cancer cell proliferation, survival, and differentiation.[2]
Pan-Trk inhibitors are small molecules designed to block the ATP-binding site of all three Trk receptor isoforms, thereby inhibiting their downstream signaling and suppressing tumor growth. The development of these inhibitors represents a significant advancement in precision oncology, offering a targeted therapeutic strategy for patients with NTRK fusion-positive cancers, irrespective of the tumor's histological type.
This compound is a novel compound identified as a potent pan-Trk inhibitor.[3] This guide will delve into the technical details of its characterization and provide the necessary information for its further investigation.
Quantitative Data for this compound
The inhibitory activity of this compound has been evaluated in both enzymatic and cellular assays. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibition of this compound
| Kinase Target | IC₅₀ (nM) |
| TrkA | 8 |
| TrkB | 23 |
| TrkC | 4 |
Data represents the half-maximal inhibitory concentration (IC₅₀) determined through in vitro kinase assays.
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Genotype | IC₅₀ (μM) |
| KM12 | TPM3-NTRK1 fusion | 0.15[3] |
| BaF3 | TrkA G595R mutant | > 3[3] |
| MCF7 | Wild-type | 12.01[3] |
IC₅₀ values were determined after 72 hours of incubation with this compound using a CCK-8 assay.[3]
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the phosphorylation of Trk receptors, which in turn blocks the activation of downstream signaling pathways critical for cancer cell survival and proliferation.[3]
Inhibition of Trk Signaling Pathway
Upon binding of neurotrophins, Trk receptors dimerize and autophosphorylate specific tyrosine residues in their kinase domains. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades, including:
-
Ras/MAPK Pathway: Promotes cell proliferation and differentiation.
-
PI3K/Akt Pathway: Mediates cell survival and growth.
-
PLCγ Pathway: Involved in calcium signaling and cell metabolism.
This compound, by blocking the initial autophosphorylation of Trk receptors, effectively shuts down these oncogenic signaling pathways.
Caption: Trk Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of TrkA, TrkB, and TrkC.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Methodology:
-
Reagents: Recombinant human TrkA, TrkB, and TrkC kinases; appropriate peptide substrate; Adenosine triphosphate (ATP); this compound; Assay buffer.
-
Procedure: a. Serially dilute this compound in assay buffer. b. In a 96-well plate, add the kinase and the diluted this compound. c. Incubate at room temperature for a specified period (e.g., 10-30 minutes) to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes). f. Stop the reaction by adding a stop solution. g. Measure the remaining ATP or the phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay or fluorescence-based assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (CCK-8)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Lines: KM12 (TPM3-NTRK1 fusion), BaF3 (TrkA G595R mutant), MCF7 (wild-type).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 72 hours. c. Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. d. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value by plotting cell viability against the logarithm of this compound concentration.
Western Blot Analysis of Trk Phosphorylation
This experiment confirms the mechanism of action of this compound by assessing its ability to inhibit the phosphorylation of Trk receptors in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture KM12 cells and treat with different concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with primary antibodies against phospho-Trk (pan-Trk) and total Trk. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated Trk to total Trk.
Apoptosis Assay (Annexin V/PI Staining)
This assay determines the ability of this compound to induce apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Treat KM12 cells with various concentrations of this compound for a defined period (e.g., 24-48 hours).
-
Cell Staining: a. Harvest the cells and wash with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. d. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Conclusion
This compound is a potent pan-Trk inhibitor that effectively suppresses the proliferation of NTRK fusion-positive cancer cells by inhibiting Trk phosphorylation and inducing apoptosis. The quantitative data and detailed experimental protocols provided in this technical guide serve as a valuable resource for the scientific community to further investigate the therapeutic potential of this compound. Its robust in vitro activity warrants further preclinical and clinical evaluation as a targeted therapy for patients with NTRK fusion-driven malignancies.
References
Trk-IN-9: A Technical Guide for Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Trk-IN-9, a potent inhibitor of Tropomyosin receptor kinases (Trks), for its application in neurobiology research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). These receptors play a crucial role in the development and function of the nervous system by binding to neurotrophins. Dysregulation of Trk signaling is implicated in various neurological disorders and cancers. This compound serves as a valuable chemical probe to investigate the physiological and pathological roles of Trk signaling. Functionally, this compound inhibits the proliferation of specific cell lines, such as the KM-12 human colon carcinoma cell line which harbors a TPM3-NTRK1 gene fusion, and induces apoptosis in a concentration-dependent manner by blocking the phosphorylation of Trk receptors.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound and a closely related analog, TRK-IN-29, to provide a comparative overview of their inhibitory activities.
| Compound | Target/Cell Line | Assay Type | Value (IC50) | Notes |
| This compound | A549 cells | Antiproliferative | 10.46 μM | Human lung carcinoma cell line. |
| BaF3 cells | Antiproliferative | > 3 μM | Murine pro-B cell line. | |
| TRK-IN-29 | TrkA (G595R) | Kinase Inhibition | 9 nM | Gatekeeper mutation conferring resistance. |
| TrkA (F589L) | Kinase Inhibition | 0.6 nM | Solvent front mutation. | |
| TrkA (G667C) | Kinase Inhibition | 18 nM | xDFG motif mutation. | |
| TrkA (wild-type) | Kinase Inhibition | 5 nM | ||
| TrkC (wild-type) | Kinase Inhibition | 6 nM | ||
| KM-12 cells | Antiproliferative | 0.3 nM | Human colon carcinoma with TPM3-NTRK1 fusion. | |
| Ba/F3-TrkA (G595R) | Antiproliferative | 4.7 nM | Engineered cell line with resistance mutation. | |
| Ba/F3-TrkA (G667C) | Antiproliferative | 9.9 nM | Engineered cell line with resistance mutation. |
Signaling Pathways and Experimental Workflows
To facilitate the experimental design and interpretation of results, the following diagrams illustrate the core Trk signaling pathway and a general experimental workflow for evaluating this compound.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to characterize the activity of this compound. These are generalized protocols and should be optimized for specific experimental conditions.
Western Blotting for Trk Phosphorylation
This protocol details the detection of phosphorylated Trk (p-Trk) in cell lysates following treatment with this compound.
Materials:
-
KM-12 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Trk (e.g., Tyr490, Tyr674/675), anti-total-Trk, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture KM-12 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of KM-12 cells using an MTT or CCK-8 assay.
Materials:
-
KM-12 cells
-
This compound
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KM-12 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1 µM) for 72 hours. Include a vehicle control.
-
Assay:
-
For MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CCK-8 assay, add CCK-8 reagent to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay
This protocol outlines the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
KM-12 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat KM-12 cells with different concentrations of this compound (e.g., 1, 10, 100 nM) for 24-48 hours.
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on Trk kinase activity.
Materials:
-
Recombinant Trk kinase (e.g., TrkA, TrkB, or TrkC)
-
This compound
-
Kinase buffer
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1)
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant Trk kinase, this compound at various concentrations, and the substrate in the kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the recommended temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions of the chosen kinase assay kit. This typically involves measuring the amount of ADP produced or the remaining ATP.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
References
In-Depth Technical Guide: Initial Efficacy Studies of Trk-IN-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical studies on the efficacy of Trk-IN-9, a potent inhibitor of Tropomyosin receptor kinase (Trk). The data and methodologies presented are based on the foundational research exploring its anti-cancer properties, with a focus on its effects on Trk-dependent cancer cells.
Quantitative Data Summary
The initial efficacy of this compound was evaluated through its anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of this compound. The colorectal carcinoma cell line, KM12, which harbors a TPM3-NTRK1 gene fusion leading to constitutive TrkA activation, was a key model in these studies.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| KM12 | Colorectal Carcinoma | 0.15 |
| A549 | Lung Carcinoma | 10.46 |
| MCF7 | Breast Cancer | 12.01 |
| BaF3 | Murine Pro-B Cells | > 3 |
| Data sourced from studies by Wu T, et al., which are also cited on the MedchemExpress product page for this compound.[1] |
Core Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial efficacy studies of this compound.
Cell Proliferation Assay (CCK-8 Assay)
This assay was employed to determine the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
KM12, A549, and MCF7 human cancer cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (Compound 12)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete RPMI-1640 medium.
-
The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
This compound was dissolved in DMSO to create a stock solution, which was then serially diluted with culture medium to achieve the desired final concentrations.
-
The culture medium was replaced with 100 µL of medium containing various concentrations of this compound. A vehicle control (DMSO) was also included.
-
The plates were incubated for an additional 72 hours under the same conditions.
-
Following the incubation period, 10 µL of CCK-8 solution was added to each well.
-
The plates were further incubated for 1-4 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay was used to quantify the induction of apoptosis in KM12 cells following treatment with this compound.
Materials:
-
KM12 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
KM12 cells were seeded in 6-well plates and allowed to adhere overnight.
-
The cells were treated with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 24 or 48 hours).
-
After treatment, both adherent and floating cells were collected.
-
The cells were washed twice with cold phosphate-buffered saline (PBS).
-
The cell pellet was resuspended in 1X binding buffer provided in the apoptosis detection kit.
-
Annexin V-FITC and Propidium Iodide were added to the cell suspension according to the manufacturer's protocol.
-
The cells were incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Trk Phosphorylation
This technique was used to assess the inhibitory effect of this compound on the phosphorylation of TrkA in KM12 cells.
Materials:
-
KM12 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
KM12 cells were seeded and grown to approximately 80% confluency.
-
The cells were treated with different concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Following treatment, the cells were washed with cold PBS and lysed with ice-cold RIPA buffer.
-
The cell lysates were centrifuged to pellet cellular debris, and the supernatant containing the protein was collected.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated with the primary antibodies (e.g., anti-phospho-TrkA, anti-TrkA, anti-β-actin) overnight at 4°C.
-
The membrane was washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes, the protein bands were visualized using an ECL detection system.
-
The band intensities were quantified to determine the relative levels of phosphorylated TrkA.
Visualizations: Signaling Pathways and Experimental Workflows
Trk Signaling Pathway and Inhibition by this compound
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Assessment of this compound
Caption: Workflow for assessing the efficacy of this compound.
References
The Discovery and Development of Trk Inhibitors: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "Trk-IN-9" is sparse in publicly available scientific literature. It is described as a potent inhibitor of Tropomyosin receptor kinase (Trk) that inhibits the proliferation and induces apoptosis in KM-12 cell lines, and blocks the phosphorylation of TRK.[1] This guide will therefore focus on the broader, well-documented field of Trk inhibitor discovery and development, using the FDA-approved drugs Larotrectinib and Entrectinib as primary examples to illustrate the principles and processes involved.
Introduction to Trk and its Role in Oncology
The Tropomyosin receptor kinase (Trk) family consists of three transmembrane receptor tyrosine kinases—TrkA, TrkB, and TrkC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2][3] These receptors are predominantly expressed in the nervous system and play a crucial role in neuronal development, survival, and function.[4][5] The ligands for these receptors are neurotrophins: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 for TrkB, and Neurotrophin-3 for TrkC.[2][5]
In the context of cancer, the primary mechanism of Trk activation is chromosomal rearrangements that result in gene fusions.[2] These fusions create chimeric proteins where the Trk kinase domain is constitutively activated, independent of ligand binding, leading to uncontrolled cell proliferation and tumor growth.[2] These NTRK fusions are rare but act as primary oncogenic drivers across a wide array of tumor types in both adult and pediatric patients, making Trk an attractive "tissue-agnostic" therapeutic target.[2][4]
Quantitative Data: Potency and Pharmacokinetics of Leading Trk Inhibitors
The development of potent and selective Trk inhibitors has been a significant advancement in precision oncology. The following tables summarize key quantitative data for two first-generation, FDA-approved Trk inhibitors, Larotrectinib and Entrectinib.
Table 1: In Vitro Potency of First-Generation Trk Inhibitors
| Compound | TrkA (IC50, nM) | TrkB (IC50, nM) | TrkC (IC50, nM) | Other Key Targets (IC50, nM) |
| Larotrectinib | 5-11 | 5-11 | 5-11 | Highly selective for Trk kinases.[6][7] |
| Entrectinib | 1-5 | 1-5 | 1-5 | ROS1 (0.2), ALK (1.6)[7][8] |
IC50 (half maximal inhibitory concentration) values represent the concentration of the drug required to inhibit the activity of the kinase by 50% in enzymatic assays.
Table 2: Pharmacokinetic Parameters of Larotrectinib and Entrectinib in Adult Patients
| Parameter | Larotrectinib | Entrectinib |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | ~4-6 hours[3] |
| Terminal Half-life (t½) | 29 hours | ~20 hours[1][3] |
| Apparent Clearance (CL/F) | 98 L/h | 19.6 L/h[9] |
| Volume of Distribution (Vd) | Not specified | 551 L[3] |
| Plasma Protein Binding | ~70% | >99%[3] |
| Primary Metabolism | CYP3A4 | CYP3A4[3] |
| Active Metabolites | O-demethylation (less active) | M5 (similarly active)[1][2] |
| Elimination | Feces (58%), Urine (39%) | Feces (83%), Urine (3%)[9] |
Key Experimental Protocols
The evaluation of novel Trk inhibitors involves a series of standardized in vitro and cell-based assays to determine their potency, selectivity, and cellular activity.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of a test compound against a Trk kinase.
Materials:
-
Recombinant Trk kinase (e.g., NTRK1)
-
Europium (Eu)-labeled anti-His antibody
-
Kinase Tracer 236 (a fluorescent ligand for the ATP pocket)
-
Test compound (serially diluted)
-
Staurosporine (positive control)
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare Reagents: All reagents are prepared at 3 times the final desired concentration in Kinase Buffer.
-
3X Compound Solution: Create a serial dilution of the test compound (e.g., starting from 30 µM).
-
3X Kinase/Antibody Solution: Prepare a solution containing 15 nM Trk kinase and 6 nM Eu-anti-His Antibody.
-
3X Tracer Solution: Prepare a solution containing 30 nM Kinase Tracer 236.
-
-
Assay Assembly:
-
Add 5 µL of the 3X compound solution to the appropriate wells of the 384-well plate.
-
Add 5 µL of the 3X Kinase/Antibody solution to all wells.
-
Initiate the reaction by adding 5 µL of the 3X Tracer solution to all wells. The final volume will be 15 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Cell Viability Assay (Tetrazolium-Based)
This protocol describes a method to assess the growth-inhibitory effects of a Trk inhibitor on a cancer cell line known to harbor an NTRK gene fusion (e.g., KM12C colon cancer cells).[11]
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12C)
-
Complete culture medium (e.g., MEM with 10% FBS)
-
Test compound (serially diluted)
-
Vehicle control (e.g., DMSO)
-
Tetrazolium-based reagent (e.g., MTT or MTS)
-
Solubilization solution (for MTT assay)
-
96-well cell culture plate
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000 cells/well) in 100 µL of complete medium and incubate overnight.[11]
-
Compound Treatment: Add various concentrations of the test compound to the wells. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
Reagent Addition:
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[12]
-
Solubilization (MTT only): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g., ~490 nm for MTS/MTT) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).[11]
-
Visualizing Trk Inhibitor Development
Diagrams are essential for conceptualizing the complex biological pathways, experimental processes, and logical frameworks involved in drug development.
Caption: The Trk signaling pathway is activated by neurotrophin binding, leading to receptor dimerization and autophosphorylation. This initiates three major downstream cascades: the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway, which collectively regulate cell survival, proliferation, and differentiation.[13][14][15]
Caption: The preclinical workflow for a Trk inhibitor begins with high-throughput screening to identify initial hits. These are optimized through structure-activity relationship (SAR) studies and characterized in biochemical and cellular assays. Promising leads are then advanced to in vivo models to assess pharmacokinetics, safety, and efficacy, culminating in the selection of a clinical candidate.
References
- 1. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors | springermedizin.de [springermedizin.de]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Trk receptor - Wikipedia [en.wikipedia.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
Methodological & Application
Application Notes and Protocols for Trk-IN-9 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Trk-IN-9, a potent inhibitor of Tropomyosin receptor kinases (Trk), in cell culture studies. The following sections detail the mechanism of action, protocols for key experiments, and expected quantitative outcomes based on studies of Trk inhibitors in relevant cancer cell lines.
Introduction
This compound is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). These receptors, when activated by their neurotrophin ligands, play a crucial role in neuronal survival, differentiation, and synaptic plasticity.[1][2] However, chromosomal rearrangements leading to oncogenic Trk fusion proteins can result in ligand-independent, constitutive kinase activity, driving the proliferation and survival of various cancer types.[3][4] this compound inhibits the phosphorylation of Trk kinases, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells with Trk fusions, such as the colorectal cancer cell line KM-12.[5]
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket of the Trk kinase domain. This prevents the autophosphorylation of the receptor upon dimerization, which is a critical step for the activation of downstream signaling cascades. The primary pathways inhibited include the Ras/MAPK, PI3K/AKT, and PLCγ pathways, all of which are central to cell proliferation, survival, and growth.[1]
Key Applications in Cell Culture
-
Inhibition of Cancer Cell Proliferation: Assessing the dose-dependent effect of this compound on the growth of Trk-fusion positive cancer cell lines.
-
Induction of Apoptosis: Quantifying the apoptotic response of cancer cells to this compound treatment.
-
Inhibition of Trk Pathway Signaling: Verifying the on-target effect of this compound by measuring the phosphorylation status of Trk and its downstream effectors.
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of Trk inhibitors on Trk-fusion positive cancer cell lines. While specific data for this compound is limited in publicly available literature, the data presented from analogous compounds in the KM-12 cell line (or its variants) provide an expected range of activity.
Table 1: Inhibition of Cell Viability by Trk Inhibitors in KM-12 Cells
| Compound | Cell Line | Assay Duration | IC50 |
| KRC-108 (TrkA Inhibitor) | KM12C | 72 hours | 43.3 nM (in vitro kinase assay) |
| LOXO-101 (pan-Trk Inhibitor) | KM12 | 72 hours | Not explicitly stated, but dose-dependent inhibition observed |
| Entrectinib (pan-Trk Inhibitor) | KM12 | 48 hours | Dose-dependent inhibition observed |
Data adapted from studies on Trk inhibitors in KM-12 or related cell lines. The IC50 for KRC-108 is for in vitro kinase activity, while the others showed dose-dependent effects on cell viability.[4]
Table 2: Induction of Apoptosis by Trk Inhibitors
| Compound | Cell Line | Treatment Concentration | Apoptotic Cells (%) |
| KRC-108 | KM12C | 1 µM | Data not quantified, but apoptosis induced |
| KRC-108 | KM12C | 10 µM | Data not quantified, but apoptosis induced |
| Other Trk Inhibitors | KM12SM | 10 nM | Apoptosis observed |
Qualitative and semi-quantitative data from studies on Trk inhibitors, indicating the induction of apoptosis at specified concentrations.[4][5]
Table 3: Inhibition of TrkA Phosphorylation
| Compound | Cell Line | Treatment Concentration | Inhibition of p-TrkA |
| KRC-108 | KM12C | 0.1 µM | Inhibition observed |
| KRC-108 | KM12C | 1 µM | Strong inhibition |
| KRC-108 | KM12C | 10 µM | Complete inhibition |
Dose-dependent inhibition of TrkA phosphorylation in KM12C cells treated with a TrkA inhibitor for a standard duration (e.g., 2-4 hours).[4]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
This protocol is for determining the dose-dependent effect of this compound on the proliferation of a Trk-fusion positive cell line, such as KM-12.
Materials:
-
This compound
-
KM-12 cells (or other Trk-fusion positive cell line)
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed KM-12 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in complete growth medium. A suggested starting range is from 1 nM to 10 µM.
-
Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound
-
KM-12 cells
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed KM-12 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. After 24 hours, treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24-48 hours.
-
Cell Harvest: Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Protocol 3: Western Blot for Phospho-Trk Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of Trk in a time- and dose-dependent manner.
Materials:
-
This compound
-
KM-12 cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TrkA (Tyr674/675), anti-TrkA, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
For dose-response: Treat sub-confluent KM-12 cells with increasing concentrations of this compound for a fixed time (e.g., 2-4 hours).
-
For time-course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
After treatment, wash the cells with cold PBS and lyse them on ice.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-TrkA) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total TrkA and a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
Caption: Trk Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin status of apoptosis genes correlates with sensitivity to chemo-, immune- and radiation therapy in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel in-cell ELISA method for screening of compounds inhibiting TRKA phosphorylation, using KM12 cell line harboring TRKA rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK inhibitors block NFKB and induce NRF2 in TRK fusion-positive colon cancer [jcancer.org]
Application Notes and Protocols for Trk-IN-9 in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-9 is a potent inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2] Aberrant activation of Trk receptors, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.[3][4] Trk inhibitors have emerged as a promising therapeutic strategy for these TRK fusion-positive cancers.[3][] this compound functions by inhibiting the phosphorylation of TRK, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.[6]
These application notes provide a detailed guide for the utilization of this compound in preclinical in vivo models, based on established methodologies for similar TRK inhibitors. The provided protocols are intended to serve as a starting point for researchers, and specific parameters may require optimization based on the experimental model and research question.
Mechanism of Action: TRK Signaling Inhibition
TRK receptors are activated by neurotrophins, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[7][8][9] In TRK fusion-positive cancers, the fusion protein leads to constitutive, ligand-independent activation of the kinase domain, resulting in uncontrolled cell growth.[2]
This compound, as a TRK inhibitor, competitively binds to the ATP-binding pocket of the TRK kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This inhibition leads to cell cycle arrest and apoptosis in tumor cells dependent on TRK signaling.
Experimental Protocols
Animal Models
The choice of animal model is critical for the successful evaluation of this compound. The most common models for studying TRK inhibitors are xenograft models using immunodeficient mice.
-
Cell Line-Derived Xenograft (CDX) Models:
-
Cell Lines: Utilize human cancer cell lines with known NTRK fusions (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion).
-
Mouse Strains: Immunodeficient mice such as athymic nude mice (nu/nu) or NOD scid gamma (NSG) mice are recommended to prevent graft rejection.[10]
-
Implantation: Subcutaneously inject 1 x 106 to 10 x 106 tumor cells in a suitable medium (e.g., Matrigel) into the flank of the mice.
-
-
Patient-Derived Xenograft (PDX) Models:
-
Tumor Tissue: Surgically obtained tumor tissue from patients with confirmed NTRK fusion-positive cancers are implanted into immunodeficient mice. PDX models often better recapitulate the heterogeneity of human tumors.[4]
-
Mouse Strains: Highly immunodeficient strains like NSG mice are required for successful engraftment.
-
Formulation and Administration of this compound
Note: As specific formulation details for this compound are not publicly available, the following is a general protocol based on common practices for small molecule kinase inhibitors. Optimization and solubility testing are crucial.
-
Vehicle Selection: A common vehicle for oral administration of small molecule inhibitors is a suspension in a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. For intraperitoneal or intravenous injections, a solution containing DMSO, PEG300, and saline might be appropriate, but tolerability must be assessed.
-
Preparation of Dosing Solution (for Oral Gavage):
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution (0.5% methylcellulose and 0.2% Tween 80 in sterile water).
-
Gradually add the vehicle to the this compound powder while vortexing or sonicating to ensure a homogenous suspension.
-
Prepare fresh daily before administration.
-
-
Route of Administration: Oral gavage (PO) is a common and clinically relevant route for many kinase inhibitors.[11] Intraperitoneal (IP) or intravenous (IV) injections can also be used, depending on the pharmacokinetic properties of the compound and the experimental design.[12]
In Vivo Efficacy Study Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. youtube.com [youtube.com]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols for Trk-IN-9 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2] Aberrant activation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric solid tumors.[2][3][4] This has led to the development of targeted Trk inhibitors as a promising therapeutic strategy.[1][5]
Trk-IN-9 is a potent inhibitor of Trk kinases.[6] It has been shown to inhibit the proliferation of the KM-12 human colon cancer cell line, which harbors a TPM3-NTRK1 gene fusion, and induces apoptosis in a concentration-dependent manner.[6][7] These findings suggest that this compound holds potential for the treatment of NTRK-fusion positive cancers.[6]
These application notes provide a representative protocol for the in vivo administration of this compound in xenograft models, based on established methodologies for other well-characterized Trk inhibitors. Due to the limited publicly available data on the specific in vivo administration of this compound, this protocol is a composite model derived from studies on inhibitors such as Entrectinib and CEP-701 (Lestaurtinib). Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage of this compound for their specific xenograft model.
Trk Signaling Pathway
Upon binding of their neurotrophin ligands (e.g., NGF for TrkA, BDNF for TrkB), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades.[1] Key pathways activated include the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[3] In NTRK-fusion positive cancers, the fusion protein leads to ligand-independent, constitutive activation of the kinase domain, resulting in uncontrolled cell growth and survival.[3] Trk inhibitors, like this compound, act by blocking the ATP-binding site of the Trk kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Line and Culture
-
Cell Line: KM-12 (human colorectal carcinoma), which harbors a TPM3-NTRK1 fusion, is a suitable cell line.[7]
-
Culture Conditions: Grow KM-12 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Animal Strain: Use immunodeficient mice, such as 4-6 week old female athymic nude (nu/nu) or NOD/SCID mice.[8][9][10]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.[10]
-
Housing: House mice in a specific pathogen-free (SPF) environment with sterile food and water ad libitum.[11] All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[9][11]
Xenograft Implantation
-
Cell Preparation: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.[8][10]
-
Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is above 90%.[10]
-
Injection: Subcutaneously inject 1 x 10^7 viable KM-12 cells in a volume of 100-200 µL into the flank of each mouse.[8]
This compound Administration (Representative Protocol)
-
Tumor Growth Monitoring: Once tumors are palpable, measure them two to three times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[10]
-
Treatment Initiation: Begin treatment when tumors reach an average volume of 100-200 mm³. Randomize mice into treatment and control groups.
-
This compound Preparation: As this compound is a small molecule inhibitor, it will likely require formulation for in vivo administration. A common vehicle for similar compounds is 40% polyethylene glycol 100, 10% povidone C30, and 2% benzyl alcohol in distilled water.[12] However, the optimal vehicle for this compound should be determined experimentally.
-
Dosage and Administration:
-
Route: Based on protocols for other Trk inhibitors, subcutaneous (s.c.) or oral (p.o.) administration are common routes.[8][9][13]
-
Dosage: A starting dose in the range of 10-60 mg/kg could be considered, based on effective doses of other Trk inhibitors like CEP-701 (10 mg/kg) and Entrectinib (60 mg/kg).[8][9][13]
-
Schedule: Administer this compound once or twice daily (b.i.d.), 5-7 days a week, for a period of 21-28 days.[8][9][13]
-
-
Control Group: The control group should receive the vehicle only, following the same administration schedule as the treatment group.
Efficacy Evaluation
-
Tumor Volume: Continue to monitor tumor volume throughout the study.
-
Body Weight: Monitor the body weight of the mice two to three times per week as an indicator of toxicity.
-
Endpoint: The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period. Euthanize mice according to institutional guidelines.
-
Tumor Excision: At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for target engagement).
Caption: General workflow for a xenograft study with this compound.
Data Presentation (Representative Data from other Trk Inhibitors)
The following tables summarize quantitative data from xenograft studies using the Trk inhibitors CEP-701 and Entrectinib. This data is provided as an example of the expected outcomes when using a potent Trk inhibitor in a relevant xenograft model.
Table 1: Efficacy of CEP-701 in Pancreatic Ductal Adenocarcinoma Xenografts [9][13]
| Cell Line | Treatment Group | Mean Tumor Volume (mm³) ± SEM | % T/C* |
| Panc-1 | Vehicle | 1050 ± 150 | - |
| CEP-701 (10 mg/kg, s.c., b.i.d.) | 350 ± 50 | 33% | |
| AsPc-1 | Vehicle | 1200 ± 200 | - |
| CEP-701 (10 mg/kg, s.c., b.i.d.) | 500 ± 100 | 42% | |
| BxPc-3 | Vehicle | 900 ± 120 | - |
| CEP-701 (10 mg/kg, s.c., b.i.d.) | 400 ± 80 | 44% |
*T/C: Treatment/Control. A lower % T/C indicates greater efficacy.
Table 2: Efficacy of Entrectinib in a Neuroblastoma Xenograft Model [14]
| Treatment Group | Event-Free Survival (EFS) | p-value vs. Control |
| Vehicle Control | Median EFS not reached within study period | - |
| Entrectinib | Significantly prolonged | < 0.0001 |
| Irinotecan + Temozolomide | Significantly prolonged | < 0.0001 |
| Entrectinib + Irinotecan + Temozolomide | Significantly prolonged vs. Irino+TMZ alone | 0.0012 |
Conclusion
This compound is a promising Trk inhibitor with potential for the treatment of NTRK-fusion positive cancers. The protocols and data presented here, derived from studies with similar Trk inhibitors, provide a solid foundation for designing and executing in vivo xenograft studies to evaluate the efficacy of this compound. It is imperative that researchers conduct preliminary studies to establish the optimal dose, schedule, and formulation for this compound in their chosen model system.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis and Management of TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. TRK inhibitors in TRK fusion-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. KM-12 Xenograft Model | Xenograft Services [xenograft.net]
- 12. Lestaurtinib Enhances the Anti-tumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Trk tyrosine kinase inhibitor CEP-701 (KT-5555) exhibits significant antitumor efficacy in preclinical xenograft models of human pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trk-IN-9 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-9 is a potent inhibitor of Tropomyosin receptor kinases (Trk)[1][2]. The Trk family of receptor tyrosine kinases, including TrkA, TrkB, and TrkC, are crucial regulators of neuronal cell proliferation, differentiation, and survival[3]. Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of adult and pediatric tumors[3][4]. This compound, also referred to as compound 12 in some literature, has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines harboring Trk fusions[1][5]. These application notes provide detailed protocols for utilizing this compound in biochemical and cellular kinase assays to assess its inhibitory activity and downstream effects.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Cell Line | Assay Type | Endpoint | IC50 Value (µM) | Assay Conditions | Reference |
| KM12 (human colorectal carcinoma) | Cell Proliferation | Inhibition of cell growth | 0.15 | 72-hour incubation, CCK-8 assay | [1] |
| A549 (human lung carcinoma) | Cell Proliferation | Inhibition of cell growth | 10.46 | 72-hour incubation, CCK-8 assay | [1] |
| MCF7 (human breast adenocarcinoma) | Cell Proliferation | Inhibition of cell growth | 12.01 | 72-hour incubation, CCK-8 assay | [1] |
| BaF3 (murine pro-B cells) harboring TRKA G595R mutant | Cell Proliferation | Inhibition of cell growth | > 3 | 72-hour incubation, CCK-8 assay | [1] |
Mandatory Visualizations
Signaling Pathways
Caption: Trk Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflows
Caption: General Experimental Workflow for Evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro Trk Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted for the biochemical assessment of this compound's inhibitory activity against purified Trk kinases.
Materials:
-
Purified recombinant TrkA, TrkB, or TrkC kinase
-
This compound (dissolved in 100% DMSO)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[3]
-
ATP solution (in Kinase Buffer)
-
Substrate (e.g., Poly-(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a solution of substrate and ATP in Kinase Buffer. The optimal concentrations of kinase, substrate, and ATP should be determined empirically through titration experiments.
-
-
Assay Setup:
-
To the wells of a microplate, add 5 µL of the diluted this compound solution or vehicle control (Kinase Buffer with the same percentage of DMSO).
-
Add 10 µL of the purified Trk kinase solution.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves:
-
Adding 25 µL of ADP-Glo™ Reagent to each well and incubating for 40 minutes at room temperature.
-
Adding 50 µL of Kinase Detection Reagent to each well and incubating for 30-60 minutes at room temperature.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Proliferation Assay (CCK-8/WST-1 Format)
This protocol measures the effect of this compound on the proliferation of Trk-dependent cancer cells.
Materials:
-
KM12 cells (or other suitable Trk-fusion positive cell line)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in 100% DMSO)
-
Cell Counting Kit-8 (CCK-8) or WST-1 reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 or WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each this compound concentration compared to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: Western Blot Analysis of Trk Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of Trk and its downstream signaling proteins.
Materials:
-
KM12 cells (or other suitable Trk-fusion positive cell line)
-
This compound (dissolved in 100% DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-TrkA (Tyr490)/TrkB (Tyr516)
-
Total Trk (A/B/C)
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed KM12 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and denature by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
Conclusion
This compound is a valuable tool for investigating the role of Trk kinases in cancer biology and for the development of novel anticancer therapeutics. The protocols outlined above provide a framework for researchers to effectively utilize this compound in both biochemical and cellular contexts to elucidate its mechanism of action and inhibitory potential. Careful optimization of assay conditions is recommended to ensure robust and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Improving Trk-IN-9 Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trk-IN-9, a potent Tropomyosin receptor kinase (Trk) inhibitor. The focus is on addressing challenges related to its bioavailability for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent, small molecule inhibitor of Trk kinases, which are key regulators of neuronal function and are implicated in various cancers through NTRK gene fusions.[1][2][3] this compound belongs to the 2,4-diaminopyrimidine scaffold class of compounds.[2] Like many kinase inhibitors, compounds with this scaffold can exhibit poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability for in vivo efficacy studies.[1][4][5] Low bioavailability can lead to insufficient drug exposure at the target site, resulting in inconclusive or misleading experimental outcomes.
Q2: What are the major signaling pathways downstream of Trk receptors that this compound is expected to inhibit?
A2: Trk receptor activation by neurotrophins triggers several key downstream signaling cascades that promote cell survival, proliferation, and differentiation.[6][7][8] this compound is designed to inhibit the phosphorylation of Trk receptors, thereby blocking these pathways.[2] The three major pathways are:
-
Ras/MAPK Pathway: This pathway is crucial for neuronal differentiation and proliferation.[9]
-
PI3K/Akt Pathway: This cascade is a central regulator of cell survival and growth.[6]
-
PLCγ Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), influencing synaptic plasticity and neuronal differentiation.[7]
Q3: What are the initial steps to assess the bioavailability of a new batch of this compound?
A3: Before initiating in vivo studies, it is critical to characterize the physicochemical properties of your this compound batch. The two most important parameters to determine are its aqueous solubility and membrane permeability. These properties will dictate its potential for oral absorption and guide the formulation strategy. We recommend performing the following initial assessments:
-
Kinetic and Thermodynamic Solubility Assays: To determine the solubility of this compound in aqueous buffers at different pH values (e.g., pH 1.2, 6.8, and 7.4 to simulate the gastrointestinal tract and physiological conditions).
-
In Vitro Permeability Assay (e.g., Caco-2): To assess the compound's ability to cross intestinal epithelial cell monolayers, providing an indication of its intestinal absorption.
Troubleshooting Guide
Issue 1: Poor Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving this compound in aqueous buffers for in vitro assays.
-
Precipitation of the compound when preparing dosing solutions for in vivo studies.
-
Low and variable results in in vitro assays.
Possible Causes:
-
Intrinsic low solubility of the this compound chemical structure.
-
Incorrect pH of the solvent.
-
Use of a suboptimal vehicle for solubilization.
Solutions:
-
Systematic Solubility Profiling:
-
Determine the kinetic and thermodynamic solubility of this compound in various aqueous buffers with a range of pH values.
-
Assess solubility in biorelevant media such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).
-
-
Formulation Development:
-
Co-solvents: For preclinical studies, a mixture of co-solvents can be used. A common starting point for poorly soluble compounds is a vehicle containing PEG400, Solutol HS 15, and water.
-
Lipid-Based Formulations: For kinase inhibitors with high lipophilicity, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption.[4][5]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a polymer carrier using techniques like hot-melt extrusion can enhance its dissolution rate.[10]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution velocity.[11]
-
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Symptoms:
-
Low plasma concentrations of this compound after oral administration.
-
High variability in plasma exposure between individual animals.
-
Lack of a clear dose-response relationship in efficacy studies.
Possible Causes:
-
Poor absorption due to low solubility and/or low permeability.
-
Extensive first-pass metabolism in the liver.
-
Efflux by transporters such as P-glycoprotein (P-gp) in the intestine.
-
Instability of the compound in the gastrointestinal tract.
Solutions:
-
Investigate Permeability and Efflux:
-
Perform a bidirectional Caco-2 permeability assay. An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters.
-
If efflux is suspected, consider co-dosing with a known P-gp inhibitor in preclinical models to assess its impact on bioavailability.
-
-
Optimize Formulation:
-
Pharmacokinetic Studies:
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table provides an example of the kind of data that should be generated for a novel Trk inhibitor. The data presented here is for a structurally related 2,4-diaminopyrimidine Trk inhibitor, compound 19k , as reported in the literature, to serve as a reference.
Table 1: Physicochemical and Pharmacokinetic Properties of a Reference Trk Inhibitor (Compound 19k)
| Parameter | Value | Reference |
| In Vitro Potency | ||
| TRKA IC₅₀ | 56 nM | [4] |
| Physicochemical Properties | ||
| Oral Bioavailability (in rats) | 17.4% | [4] |
| In Vitro ADME | ||
| Plasma Stability (t½) | > 289.1 min | [4] |
| Liver Microsomal Stability (t½) | 145 min | [4] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
High-performance liquid chromatography (HPLC) system with UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 2 µL of the 10 mM stock solution to a well of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to the well to achieve a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, centrifuge the plate to pellet any precipitate.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound by a validated HPLC-UV method.
-
The measured concentration represents the kinetic solubility.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines a method to assess the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.
-
Wash the monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add HBSS containing this compound (e.g., 10 µM) and Lucifer yellow to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add HBSS containing this compound and Lucifer yellow to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Analyze the concentration of Lucifer yellow to confirm monolayer integrity throughout the experiment.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 3: Mouse Pharmacokinetic Study
This protocol provides a general outline for a pilot PK study of this compound in mice.
Materials:
-
Male CD-1 mice (or other appropriate strain)
-
This compound
-
Appropriate vehicle for IV and PO administration (to be determined based on solubility and formulation studies)
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimate mice for at least 3 days before the study.
-
Fast mice overnight before dosing (for oral administration).
-
Intravenous (IV) Administration:
-
Administer this compound via tail vein injection at a dose of, for example, 1 mg/kg.
-
Collect blood samples (e.g., via saphenous vein) at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Oral (PO) Administration:
-
Administer this compound via oral gavage at a dose of, for example, 10 mg/kg.
-
Collect blood samples at the same time points as the IV group.
-
-
Process blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance, and bioavailability) using appropriate software.
Visualizations
Caption: Trk Signaling Pathways and Point of Inhibition by this compound.
Caption: Workflow for Formulating this compound for In Vivo Studies.
References
- 1. future4200.com [future4200.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2758623-12-8|DC Chemicals [dcchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trk receptor - Wikipedia [en.wikipedia.org]
- 10. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 11. Formulations For Poorly Soluble And Low Bioavailability Drugs [clinicalleader.com]
- 12. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 13. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Trk-IN-9 Experimental Setup
Welcome to the technical support center for Trk-IN-9, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful experimental application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also referred to as Compound 12 in some literature) is a potent, small molecule inhibitor of Trk kinases.[1] Its primary mechanism of action is the inhibition of Trk phosphorylation, which in turn blocks downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, that are critical for cell proliferation and survival in cancers with NTRK gene fusions.[1][2][3]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated significant anti-proliferative activity in the human colorectal carcinoma cell line KM12, which harbors a TPM3-NTRK1 gene fusion.[1][4] It has also been shown to induce apoptosis in these cells in a concentration-dependent manner.[1][4]
Q3: What are the known IC50 values for this compound?
The inhibitory concentrations (IC50) of this compound have been determined in various cell lines. Please refer to the data summary table below for specific values.
Q4: What is the solubility and stability of this compound?
The originator study indicates that this compound possesses favorable in vitro stability, with half-lives greater than 289.1 minutes in plasma and over 145 minutes in liver microsomes.[4] For experimental use, it is recommended to dissolve this compound in DMSO. For in vivo studies, further formulation development may be necessary to improve upon its moderate oral bioavailability of 17.4%.[4]
Quantitative Data Summary
| Parameter | Cell Line/Target | Value | Reference |
| Anti-proliferative Activity (IC50) | KM12 (Human colorectal carcinoma) | 0.15 µM | [1] |
| BaF3 (Pro-B cell line) | > 3 µM | [1] | |
| BaF3-TRKA G595R (mutant) | > 3 µM | [1] | |
| MCF7 (Human breast adenocarcinoma) | 12.01 µM | [1] | |
| In Vitro Stability (t½) | Plasma | > 289.1 min | [4] |
| Liver Microsomes | > 145 min | [4] | |
| Pharmacokinetics | Oral Bioavailability | 17.4% | [4] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of Trk phosphorylation in Western Blot | Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit Trk phosphorylation in your specific cell line or experimental setup. | Perform a dose-response experiment to determine the optimal concentration of this compound for your assay. Start with a concentration range around the published IC50 value (e.g., 0.1 µM to 10 µM). |
| Incorrect antibody: The phospho-Trk antibody may not be specific to the phosphorylation sites you are investigating or may be of poor quality. | Ensure you are using a validated antibody that recognizes the autophosphorylation sites of TrkA (e.g., Tyr490, Tyr674/675). | |
| Short incubation time: The incubation time with this compound may not be sufficient to achieve maximal inhibition. | Increase the incubation time with this compound. A time course experiment (e.g., 1, 2, 4, 8 hours) can help determine the optimal duration. | |
| High background in cell-based assays | Inhibitor precipitation: this compound, like many small molecules, may have limited solubility in aqueous media, leading to precipitation and non-specific effects. | Ensure that the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) and that the this compound stock solution is fully dissolved before adding it to the media. Prepare fresh dilutions for each experiment. |
| Cell stress: High concentrations of DMSO or the inhibitor itself can cause cellular stress, leading to high background signal. | Include a vehicle control (DMSO alone) at the same concentration used for this compound treatment. Lower the final DMSO concentration if toxicity is observed. | |
| Inconsistent results in proliferation assays | Cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variability in proliferation rates. | Ensure a uniform single-cell suspension before seeding and use a consistent seeding density for all wells. |
| Edge effects: Wells on the perimeter of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile media or PBS to maintain humidity. |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed KM12 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of Trk Phosphorylation
-
Cell Culture and Treatment: Culture KM12 cells to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-TrkA (e.g., Tyr674/675), total TrkA, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Use GAPDH or β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizations
Caption: Inhibition of the Trk signaling pathway by this compound.
Caption: General workflow for a cell-based proliferation assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Trk-IN-9 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Trk-IN-9 in in vitro experiments. Our goal is to help you mitigate potential toxicity and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][2] It functions by blocking the phosphorylation of the Trk receptors, which is a critical step in the activation of downstream signaling pathways.[1][3] By inhibiting these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells that are dependent on Trk signaling, particularly those with NTRK gene fusions.[1]
Q2: What are the known in vitro toxicities of this compound?
The primary intended effect of this compound in cancer cell lines is cytotoxicity through the induction of apoptosis in a concentration-dependent manner.[1] However, off-target toxicity in non-cancerous cell lines or at supra-optimal concentrations in cancer cell lines can manifest as:
-
Reduced cell viability and proliferation.
-
Induction of apoptosis or necrosis.
-
Changes in cellular morphology.
It is crucial to distinguish between on-target anti-cancer effects and undesirable off-target toxicities.
Q3: What are the key signaling pathways affected by this compound?
This compound inhibits the activation of several major downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation.[4][5][6][7] The primary pathways affected are:
-
RAS/MAPK Pathway: Regulates cell growth and proliferation.[7][8][9]
-
PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis.[4][7][8][9]
-
PLCγ Pathway: Involved in neuronal differentiation and function.[4][7]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in control (non-NTRK fusion) cell lines. | The concentration of this compound is too high, leading to off-target effects. | Perform a dose-response curve to determine the optimal concentration with the highest therapeutic index (maximal effect on cancer cells with minimal effect on control cells). Start with a lower concentration range. |
| The cell line is unexpectedly sensitive to Trk inhibition. | Review the literature for any known expression of Trk receptors in your control cell line. Consider using a different control cell line with no known Trk expression. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent-only control. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth media. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. | |
| Inaccurate pipetting. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent dosing. | |
| Lack of expected efficacy in NTRK-fusion positive cell lines. | The concentration of this compound is too low. | Perform a dose-response experiment to ensure you are using a concentration that is sufficient to inhibit Trk phosphorylation. |
| The cell line has developed resistance. | Resistance can occur through mutations in the Trk kinase domain or activation of bypass signaling pathways (e.g., MAPK pathway activation).[10] Consider using next-generation sequencing to identify potential resistance mutations. | |
| The compound has degraded. | Prepare fresh solutions of this compound for each experiment. |
Quantitative Data Summary
The following tables provide a hypothetical summary of expected data from key in vitro assays to guide your experimental design and interpretation.
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | This compound Conc. (nM) | % Cell Viability (relative to control) |
| KM-12 (NTRK-fusion) | 1 | 95% |
| 10 | 70% | |
| 100 | 30% | |
| 1000 | 5% | |
| HEK293 (Control) | 1 | 100% |
| 10 | 98% | |
| 100 | 90% | |
| 1000 | 65% |
Table 2: Apoptosis Induction by this compound in KM-12 Cells
| Treatment | % Annexin V Positive Cells |
| Vehicle Control | 5% |
| This compound (100 nM) | 45% |
| Staurosporine (1 µM) | 90% |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., KM-12)
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.
-
Measure the absorbance at 570 nm using a plate reader.
-
2. Western Blot for Phospho-Trk Inhibition
This protocol allows for the direct assessment of this compound's inhibitory effect on its target.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-TrkA/B/C, anti-total-TrkA/B/C, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a short duration (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Trk signaling pathways and the inhibitory action of this compound.
Caption: Workflow for assessing this compound in vitro toxicity and efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trk receptor - Wikipedia [en.wikipedia.org]
- 5. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 6. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
- 9. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
refining Trk-IN-9 treatment protocols
Welcome to the technical support center for Trk-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues encountered when working with this potent TRK inhibitor.
Frequently Asked Questions (FAQs)
A list of common questions regarding the properties and use of this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Tropomyosin receptor kinases (TRK). Its primary mechanism involves inhibiting the phosphorylation of TRK, which in turn blocks downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and PLCγ.[1][2][3] This disruption of signaling can inhibit cell proliferation and induce apoptosis, particularly in cancer cells with NTRK-gene fusions.[1][2]
Q2: Which signaling pathways are downstream of TRK receptors?
A2: TRK receptor activation triggers several key intracellular signaling cascades, including:
-
The Ras/MAPK pathway: Primarily involved in cell proliferation and differentiation.[4][5][6]
-
The PI3K/AKT pathway: Crucial for promoting cell survival and inhibiting apoptosis.[3][5][7]
-
The PLCγ (Phospholipase C gamma) pathway: Involved in cell growth and differentiation.[3]
Q3: In what type of research is this compound typically used?
A3: this compound is primarily used in cancer research, especially for studying cancers that harbor NTRK gene fusions.[1][2][3] It is a valuable tool for investigating the role of TRK signaling in tumor growth, proliferation, and survival in relevant cell lines (e.g., Km-12, A549) and in vivo models.[2]
Q4: How should I prepare a stock solution of this compound?
A4: While specific solubility data for this compound is not extensively published, compounds of this nature are typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare a fresh dilution in a serum-free medium for each experiment to minimize precipitation and degradation. Always refer to the manufacturer's datasheet for any specific recommendations.
Troubleshooting Guides
Guidance for common experimental issues in a question-and-answer format.
Issue 1: Inconsistent or No Inhibitory Effect Observed
Q: I'm not seeing the expected decrease in cell viability or TRK phosphorylation after treating my cells with this compound. What could be the issue?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Solubility: this compound may have precipitated out of your culture medium.
-
Recommendation: Visually inspect the media for any precipitate after adding the inhibitor. Prepare fresh dilutions from a DMSO stock for each experiment. It can be beneficial to briefly vortex and centrifuge the stock solution before making dilutions.
-
-
ATP Competition: Most kinase inhibitors are ATP-competitive. High intracellular ATP concentrations in your cell model may require a higher concentration of this compound to achieve inhibition.[8][9]
-
Recommendation: Perform a dose-response curve to determine the optimal IC50 in your specific cell line and experimental conditions.
-
-
Compound Stability: The inhibitor may have degraded.
-
Recommendation: Aliquot your stock solution upon receipt to avoid multiple freeze-thaw cycles. Protect stock solutions from light and store them as recommended by the supplier.
-
-
Cell Line Authenticity: The target cell line may not express activated TRK or may have developed resistance.
-
Recommendation: Confirm the presence of the NTRK fusion or TRK overexpression in your cell line via sequencing or Western blot. Routinely test for mycoplasma contamination.
-
Issue 2: High Background or Off-Target Effects
Q: My results suggest that this compound is affecting pathways other than TRK signaling. How can I confirm and mitigate off-target effects?
A: Off-target activity is a known challenge with kinase inhibitors.[10][11]
-
Confirm Target Engagement: First, ensure that this compound is inhibiting its intended target in your system.
-
Recommendation: Perform a Western blot to confirm a dose-dependent decrease in phosphorylated TRK (p-TRK) levels. This confirms on-target activity.
-
-
Investigate Off-Target Pathways: Resistance to TRK inhibitors can arise from the activation of bypass pathways, such as the MAPK pathway, through mutations in genes like BRAF or KRAS.[3][6]
-
Recommendation: Use phosphoproteomics or Western blotting to probe other common kinase signaling pathways (e.g., EGFR, MET) for unexpected activation after treatment.
-
-
Use Control Compounds: Employ structurally different TRK inhibitors to see if they replicate the primary phenotype.
-
Kinase Profiling: To definitively identify off-target interactions.
-
Recommendation: Consider using a commercial kinase profiling service to screen this compound against a panel of hundreds of kinases. This provides a comprehensive view of its selectivity.
-
Issue 3: Solubility and Stability Problems
Q: I'm having trouble dissolving this compound, or I suspect it's not stable in my experimental conditions. What are the best practices?
A: Solubility and stability are critical for obtaining reproducible results.
-
Solvent Choice: The choice of solvent is crucial.
-
Recommendation: For stock solutions, use 100% DMSO. For working solutions, dilute the DMSO stock into an aqueous buffer or cell culture medium immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
-
-
Precipitation in Media: The presence of serum proteins can sometimes cause small molecules to precipitate.
-
Recommendation: When treating cells, prepare the final dilution in a serum-free medium if the protocol allows. If serum is required, add the diluted compound to the serum-containing medium slowly while gently mixing.
-
-
Temperature and Light: Like many complex organic molecules, this compound may be sensitive to temperature and light.
-
Recommendation: Store stock solutions at -20°C or -80°C and protect from light. Minimize the time that working solutions are kept at room temperature or 37°C before being added to the experiment.
-
Quantitative Data
The following tables summarize the inhibitory activity of this compound and other relevant TRK inhibitors.
Table 1: IC50 Values for this compound
| Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| A549 | CCK-8 Cell Growth (72 hrs) | 10.46 µM | [2] |
| BaF3 | Not Specified | > 3 µM |[2] |
Table 2: IC50 Values for Other Selected TRK Inhibitors
| Compound | Target / Cell Line | IC50 Value (nM) | Reference |
|---|---|---|---|
| Entrectinib | TRKA (enzymatic) | 1 | [5] |
| Entrectinib | TRKB (enzymatic) | 3 | [7] |
| Entrectinib | TRKC (enzymatic) | 5 | [7] |
| Entrectinib | KM-12 Cells | 1.7 | [7] |
| Larotrectinib | TRKA/B/C (enzymatic) | 5 - 11 | [5] |
| TRK-IN-29 | Km-12 Cells | 0.3 | [12] |
| TRK-IN-29 | Ba/F3-TRKA G595R | 4.7 | [12] |
| TRK-IN-29 | TRKA (enzymatic) | 5 | [12] |
| TRK-IN-29 | TRKC (enzymatic) | 6 |[12] |
Visualizations
Caption: TRK receptor signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for inconsistent this compound activity.
Experimental Protocols
Detailed methodologies for key experiments.
Protocol 1: Western Blot for TRK Phosphorylation
This protocol is a general guideline for detecting changes in TRK phosphorylation upon treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1-2 x 10^6 cells) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time (e.g., 2-6 hours).
-
-
Lysate Preparation:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes.[13]
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when probing for phospho-proteins, as casein is a phosphoprotein and can cause high background.[14]
-
Incubate the membrane with a primary antibody against phospho-TRK (e.g., p-TrkA/B Tyr490/Tyr516) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total TRK and a loading control like GAPDH or β-actin.
-
Protocol 2: MTT Cell Viability Assay
This protocol measures cell metabolic activity as an indicator of viability after treatment.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and media-only controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[16]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance from the media-only control.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the Western blot protocol.
-
-
Cell Harvesting:
-
After incubation, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinizing). Combine them to ensure all apoptotic cells are collected.[1]
-
Centrifuge the cell suspension at ~500 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS, centrifuging between washes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[18][19]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a new tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of a viability dye like Propidium Iodide (PI) or 7-AAD.[20][21]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[19]
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V negative / PI negative: Live cells
-
Annexin V positive / PI negative: Early apoptotic cells
-
Annexin V positive / PI positive: Late apoptotic or necrotic cells
-
Annexin V negative / PI positive: Necrotic cells/debris
-
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. TRK-IN-29_TargetMol [targetmol.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. kumc.edu [kumc.edu]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Overcoming Poor Response to Trk-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with Trk-IN-9, a potent inhibitor of Tropomyosin receptor kinases (Trk).
Troubleshooting Guide
Question 1: My cells are showing a poor response to this compound treatment. What are the potential causes?
A poor response to this compound can stem from several factors, broadly categorized as on-target and off-target resistance mechanisms.
-
On-Target Resistance: This typically involves genetic mutations within the NTRK gene itself, which encodes the Trk receptor. These mutations can interfere with the binding of this compound to the kinase domain. Common on-target resistance mutations occur in three main regions:
-
Solvent Front: Mutations like TRKA G595R, TRKB G639R, and TRKC G623R are frequently observed.[1][2][3][4]
-
xDFG Motif: Alterations in this region, such as TRKA G667C, can also confer resistance.[1][2]
-
Gatekeeper Residue: Mutations at this site, for example, TRKA F589L, can prevent inhibitor binding.[1][3][4]
-
-
Off-Target Resistance: In this scenario, cancer cells activate alternative signaling pathways to bypass their dependency on Trk signaling. This allows them to continue proliferating despite effective Trk inhibition. Common bypass pathways include:
-
MAPK Pathway Activation: Genomic alterations that activate the Mitogen-Activated Protein Kinase (MAPK) pathway are a significant source of resistance.[5] This can occur through mutations in key signaling molecules such as BRAF (e.g., V600E mutation) or KRAS, or through the amplification of other receptor tyrosine kinases like MET.[1][3][4][5]
-
Question 2: How can I determine if my cells have developed resistance to this compound?
Identifying the mechanism of resistance is crucial for devising an effective strategy to overcome it. A systematic approach involving molecular and cellular analyses is recommended.
Experimental Workflow for Investigating Resistance:
Caption: Workflow for investigating this compound resistance.
Question 3: What strategies can I employ to overcome resistance to this compound?
The strategy to overcome resistance depends on the identified mechanism.
-
For On-Target Resistance: The most effective approach is to switch to a next-generation Trk inhibitor designed to be effective against common resistance mutations.
-
Next-Generation Inhibitors: Compounds like selitrectinib and repotrectinib have shown efficacy against tumors harboring solvent front mutations that confer resistance to first-generation inhibitors like this compound.[1]
-
-
For Off-Target Resistance: A combination therapy approach is often necessary to simultaneously block the primary target and the bypass pathway.
-
Combination with MEK Inhibitors: If resistance is driven by mutations in the MAPK pathway (e.g., BRAF or KRAS mutations), combining this compound with a MEK inhibitor can re-establish disease control.[5]
-
Combination with MET Inhibitors: In cases of MET amplification, a combination of a Trk inhibitor and a MET inhibitor, such as crizotinib, has been shown to be effective.[6]
-
Signaling Pathways in Trk Inhibition and Resistance:
Caption: Trk signaling, inhibition, and resistance pathways.
Data Presentation
Table 1: Activity of Trk Inhibitors Against Wild-Type and Mutant Trk Kinases
| Compound | Target | IC50 (nM) | Reference |
| First-Generation | |||
| Larotrectinib | TRKA/B/C | 5-11 | [7] |
| Entrectinib | TRKA/B/C | 1-5 | [7] |
| Next-Generation | |||
| Selitrectinib | Effective against solvent front mutations | - | [1] |
| Repotrectinib | Effective against solvent front mutations | - | [1] |
Table 2: Frequency of On-Target vs. Off-Target Resistance to First-Generation Trk Inhibitors
| Resistance Mechanism | Frequency | Common Alterations | Reference |
| On-Target | ~83-88% | Solvent front mutations (e.g., NTRK1 G595R, NTRK3 G623R) | [2][3][4] |
| Off-Target | ~11-12% | BRAF V600E, MET amplification, KRAS mutations | [2][3][4] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess this compound Potency
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., KM-12)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would span from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blotting for Trk Pathway Activation
This protocol is used to assess the phosphorylation status of Trk and downstream signaling proteins like ERK and AKT.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA/B/C, anti-TrkA/B/C, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Prepare samples by mixing equal amounts of protein with Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent inhibitor of Trk kinases. It functions by inhibiting the phosphorylation of the Trk receptor, which in turn blocks downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, that are crucial for cell proliferation and survival in NTRK-fusion positive cancers.[8][9]
Q2: Are there any known off-target effects of Trk inhibitors that could be misinterpreted as resistance? A2: While Trk inhibitors are generally selective, they can have on-target adverse effects due to the role of Trk signaling in the nervous system. These can include weight gain, dizziness, and withdrawal pain upon discontinuation.[10] These are physiological responses to Trk inhibition and should not be confused with tumor resistance, which is characterized by cancer progression.
Q3: Can circulating tumor DNA (ctDNA) be used to monitor for resistance to this compound? A3: Yes, analyzing ctDNA from plasma samples is a non-invasive method to detect the emergence of resistance mutations in the NTRK gene or in genes associated with bypass pathways.[2] This can provide an early indication of resistance before it is clinically apparent.
Q4: Besides small molecule inhibitors, are there other therapeutic strategies being explored to target Trk? A4: Yes, other strategies are under investigation. These include the development of PROTACs (PROteolysis TArgeting Chimeras) that aim to degrade the Trk protein rather than just inhibit its kinase activity.[11] This approach may offer an alternative way to overcome resistance.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ctDNA analysis of NTRK fusion and mechanisms of acquired resistance to TRK inhibitors. - ASCO [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to TRK inhibition mediated by convergent MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTAC Compounds Targeting TRK for Use in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TRK Inhibitors: Trk-IN-9 versus Larotrectinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel Tropomyosin Receptor Kinase (TRK) inhibitor, Trk-IN-9, and the FDA-approved drug, Larotrectinib. The information presented is intended to assist researchers in evaluating these compounds for preclinical and clinical research in the context of NTRK fusion-positive cancers.
Introduction
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes, are a family of receptor tyrosine kinases crucial for the development and function of the nervous system.[1] Chromosomal rearrangements resulting in NTRK gene fusions lead to the expression of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide array of adult and pediatric cancers.[2] This has spurred the development of targeted TRK inhibitors.
Larotrectinib (Vitrakvi®) is a first-in-class, highly selective, and potent pan-TRK inhibitor that received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2018 for the treatment of adult and pediatric patients with solid tumors harboring an NTRK gene fusion.[3][4] this compound is a more recently developed potent TRK inhibitor identified from a 2,4-diaminopyrimidine scaffold.[5] This guide aims to provide an objective comparison of their performance based on available experimental data.
Mechanism of Action
Both Larotrectinib and this compound are ATP-competitive inhibitors that target the kinase domain of TRK proteins. By binding to the ATP-binding pocket, they block the phosphorylation of TRK and inhibit downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[5][6]
Larotrectinib is a highly selective pan-TRK inhibitor, demonstrating potent inhibition of TRKA, TRKB, and TRKC.[6] this compound is also described as a potent pan-TRK inhibitor that inhibits the phosphorylation of TRK to block downstream pathways.[5]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Larotrectinib, comparing their biochemical potency and cellular activity.
Table 1: Biochemical Inhibitory Potency (IC50)
| Compound | TRKA (nM) | TRKB (nM) | TRKC (nM) | Data Source(s) |
| This compound | Data not available | Data not available | Data not available | - |
| Larotrectinib | 5 - 11 | 5 - 11 | 5 - 11 | [6] |
Note: Specific biochemical IC50 values for this compound against individual TRK kinases are not publicly available in the primary literature.
Table 2: Cellular Proliferation Inhibitory Activity (IC50)
| Compound | Cell Line | Relevant Genotype | IC50 (µM) | Data Source(s) |
| This compound | KM12 | TPM3-NTRK1 fusion | 0.15 | [1] |
| A549 | Non-TRK fusion | 10.46 | [1] | |
| Ba/F3 | TRKA G595R mutant | > 3 | [1] | |
| Larotrectinib | KM12 | TPM3-NTRK1 fusion | Not explicitly stated, but demonstrated dose-dependent inhibition | |
| COLO205 | Not specified | 0.356 | ||
| HCT116 | Not specified | 0.305 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Assays
Larotrectinib Biochemical Kinase Assay (General Protocol):
A broad panel of purified enzyme assays was used to determine the IC50 values of Larotrectinib against TRKA, TRKB, and TRKC. These assays typically involve incubating the purified kinase domain of the target protein with the inhibitor at various concentrations in the presence of ATP and a suitable substrate. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (e.g., with 33P-ATP) or fluorescence-based assays (e.g., HTRF). The IC50 value is then calculated as the concentration of the inhibitor that results in 50% inhibition of the kinase activity.
Cell Viability and Proliferation Assays
This compound and Larotrectinib - CCK-8 Assay:
-
Cell Seeding: Cancer cell lines (e.g., KM12, A549, COLO205, HCT116) are seeded in 96-well plates at a specific density (e.g., 3 x 103 to 5 x 103 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the TRK inhibitor (this compound or Larotrectinib) or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
CCK-8 Addition: After the incubation period, a Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation and Measurement: The plates are incubated for an additional 1-4 hours, and the absorbance is measured at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
In Vivo Xenograft Models
Larotrectinib Xenograft Model (General Protocol):
-
Cell Implantation: A human cancer cell line harboring an NTRK fusion (e.g., KM12) is subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. Larotrectinib is typically administered orally at a specific dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth in the treatment group is compared to the control group to assess the anti-tumor efficacy of the inhibitor. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement.
Visualizations
TRK Signaling Pathway
The following diagram illustrates the canonical TRK signaling pathway, which is constitutively activated by NTRK gene fusions and subsequently inhibited by TRK inhibitors like this compound and Larotrectinib.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel TRK inhibitor.
Discussion and Conclusion
Larotrectinib stands as a well-characterized, clinically validated, and highly potent pan-TRK inhibitor with robust data supporting its efficacy across a wide range of NTRK fusion-positive cancers. Its low nanomolar IC50 values against all three TRK isoforms underscore its potent biochemical activity.
This compound has emerged as a promising potent TRK inhibitor from a novel chemical scaffold. The available cellular data, particularly its sub-micromolar activity in the TPM3-NTRK1 fusion-positive KM12 cell line, indicates significant anti-proliferative effects. However, the lack of publicly available biochemical data against the individual TRK kinases makes a direct comparison of intrinsic potency with Larotrectinib challenging. The significantly higher IC50 value in the non-TRK fusion A549 cell line suggests a degree of selectivity for TRK-driven cancer cells. Furthermore, its limited activity against the TRKA G595R mutant suggests it may not overcome this common resistance mutation.
For researchers and drug development professionals, Larotrectinib serves as a benchmark for a highly effective and selective pan-TRK inhibitor. This compound represents an interesting chemical entity for further investigation, particularly if its unique scaffold offers advantages in terms of pharmacokinetics, off-target effects, or potential for modification to overcome resistance. Future studies detailing the biochemical potency, kinase selectivity profile, and in vivo efficacy of this compound will be crucial for a more comprehensive comparison with established TRK inhibitors like Larotrectinib.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A Small-Molecule TrkB/TrkC Ligand Promotes Neurogenesis and Behavioral Recovery Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule TrkB/TrkC neurotrophin receptor co-activator with distinctive effects on neuronal survival and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Trk-IN-9 and Entrectinib in Tropomyosin Receptor Kinase Inhibition
In the landscape of targeted cancer therapy, inhibitors of Tropomyosin Receptor Kinase (TRK) have emerged as a pivotal class of drugs for treating cancers harboring NTRK gene fusions. This guide provides a detailed, data-driven comparison of two such inhibitors: Trk-IN-9, a potent research compound, and Entrectinib, an FDA-approved multi-kinase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.
Mechanism of Action and Target Specificity
Both this compound and Entrectinib function by inhibiting the kinase activity of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). These receptors, when constitutively activated by oncogenic fusions with other genes, drive tumor growth and proliferation through various downstream signaling pathways.
Entrectinib is a multi-kinase inhibitor, targeting not only the TRK receptors but also ROS1 and ALK fusion proteins.[1][2] This broad-spectrum activity makes it a versatile therapeutic agent for different molecularly defined cancers. Entrectinib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[2]
This compound is described as a potent and selective inhibitor of TRK kinases.[3] Its mechanism also involves the inhibition of TRK phosphorylation, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells with NTRK fusions.[3]
In Vitro Efficacy: A Quantitative Look
The potency of these inhibitors is best illustrated by their half-maximal inhibitory concentrations (IC50) in both biochemical and cell-based assays.
| Inhibitor | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| Entrectinib | TRKA (enzymatic) | 1-5[4] | - | - |
| TRKB (enzymatic) | 1-5[4] | - | - | |
| TRKC (enzymatic) | 1-5[4] | - | - | |
| ROS1 (enzymatic) | 0.2[4] | - | - | |
| ALK (enzymatic) | 1.6[4] | - | - | |
| This compound | TRK (general) | Potent Inhibitor[3] | A549 | 10.46[2] |
| BaF3 | > 3[2] | |||
| KM-12 | Proliferation Inhibition[3] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of kinase inhibitors.
A recent 2024 study investigating a novel TRK inhibitor utilized Entrectinib as a control in a KM12 xenograft mouse model. This provides valuable comparative data, demonstrating a tumor growth inhibition (TGI) of 42.2% at a 50 mg/kg dose and 66.9% at a 200 mg/kg dose for the novel compound, highlighting the benchmark efficacy of Entrectinib in this model system.[5]
Signaling Pathways and Experimental Workflows
The inhibition of TRK receptors by these compounds leads to the downregulation of key signaling pathways that promote cancer cell survival and proliferation.
Signaling Pathway Downstream of TRK Activation
Caption: TRK signaling pathway and points of inhibition.
Entrectinib has been shown to effectively block the RAS/MAPK/ERK, PI3K/AKT, and PLCγ pathways.[3][6] this compound is also known to inhibit the phosphorylation of TRK, which in turn blocks these same downstream pathways.[3]
Experimental Workflow for Efficacy Evaluation
Caption: General workflow for inhibitor efficacy testing.
Detailed Experimental Protocols
Biochemical Kinase Assay (TRK Enzymatic Assay)
Objective: To determine the in vitro inhibitory activity of a compound against a purified TRK kinase.
Materials:
-
Recombinant human TRKA, TRKB, or TRKC enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(E4Y))
-
Test compounds (this compound or Entrectinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the TRK enzyme solution (e.g., 1 ng/µL) to each well.
-
Add 2 µL of a mixture containing the substrate and ATP to initiate the reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM-12)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice or NOD-SCID mice)
-
NTRK fusion-positive cancer cell line (e.g., KM-12)
-
Matrigel (optional, to improve tumor take rate)
-
Test compounds formulated for in vivo administration (e.g., in 0.5% methylcellulose)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., once daily by oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to assess target engagement).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Conclusion
Both this compound and Entrectinib demonstrate potent inhibition of the TRK signaling pathway, a critical driver in NTRK fusion-positive cancers. Entrectinib, with its broader kinase inhibition profile and established clinical efficacy, represents a significant advancement in the treatment of these malignancies. This compound, as a potent and selective research compound, serves as a valuable tool for further elucidating the intricacies of TRK signaling and for the development of next-generation TRK inhibitors. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of these and other emerging therapeutic agents in the field of precision oncology.
References
- 1. Mouse tumor xenograft model [bio-protocol.org]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Validating Trk-IN-9 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the cellular target engagement of Trk-IN-9, a potent inhibitor of Tropomyosin receptor kinases (Trks). We will compare its performance with other established Trk inhibitors, Larotrectinib and Entrectinib, and provide detailed experimental protocols for key validation assays.
This compound is a potent inhibitor of TRK, a family of receptor tyrosine kinases that play a crucial role in neuronal function and have been implicated in various cancers.[1] In preclinical studies, this compound has been shown to inhibit the proliferation of cancer cell lines, such as KM-12, and to block the phosphorylation of TRK, thereby inhibiting downstream signaling pathways.[1] Validating the direct engagement of this compound with its target in a cellular environment is essential to correlate these phenotypic outcomes with its mechanism of action.
Comparison of Trk Inhibitors
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50/EC50 | Reference |
| This compound | TRK | KM-12 | Proliferation | Data not available | [1] |
| Larotrectinib | TRKA, TRKB, TRKC | Ba/F3 (TRK fusion) | Proliferation | <0.2 nM | |
| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | Ba/F3 (TRK fusion) | Proliferation | 0.3 - 1.3 nM | |
| Altiratinib | TRKA, TRKB, TRKC, MET, TIE2, VEGFR2 | Various | Biochemical/Cellular | 0.8 - 4.6 nM (biochemical), 1.4 nM (cellular pTrkA) |
Note: The lack of publicly available, direct comparative data for this compound in standardized cellular target engagement assays highlights a current knowledge gap. The data for Larotrectinib and Entrectinib are derived from various public sources and may not be directly comparable due to different experimental conditions.
Key Assays for Validating Target Engagement
Two of the most widely used methods for confirming target engagement in cells are the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Caption: CETSA workflow for validating this compound target engagement.
NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay
The NanoBRET assay is a proximity-based method that measures the interaction between a target protein and a small molecule in live cells. It relies on energy transfer from a NanoLuc luciferase-tagged target protein to a fluorescently labeled tracer that binds to the same target.
Experimental Workflow:
Caption: NanoBRET assay workflow for quantifying this compound target engagement.
Experimental Protocols
CETSA Protocol for this compound
-
Cell Culture: Culture a human cell line endogenously expressing Trk (e.g., KM-12) to 80-90% confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).
-
Heating: Suspend the cells in a buffer and aliquot them into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for Trk.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble Trk protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET Protocol for this compound
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-Trk fusion protein.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and incubate overnight.
-
Tracer and Compound Addition: Add a specific NanoBRET tracer for Trk and varying concentrations of this compound to the cells.
-
Substrate Addition: Add the NanoLuc substrate to the wells.
-
BRET Measurement: Measure the donor (NanoLuc) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the tracer binding.
Trk Signaling Pathway
Understanding the downstream effects of Trk inhibition is crucial for a complete validation of target engagement. Trk activation initiates several signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and differentiation.
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
By employing the assays and understanding the signaling context described in this guide, researchers can effectively validate the cellular target engagement of this compound and objectively compare its performance with other Trk inhibitors, thereby facilitating its further development as a potential therapeutic agent.
References
Trk-IN-9: A Specificity Comparison with Multi-Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides an objective comparison of Trk-IN-9, a potent Tropomyosin receptor kinase (Trk) inhibitor, with several multi-kinase inhibitors, supported by available experimental data. A detailed experimental protocol for assessing kinase inhibitor specificity and a diagram of the Trk signaling pathway are also included to provide a comprehensive overview.
Kinase Inhibitor Specificity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. While highly selective inhibitors target a specific kinase, multi-kinase inhibitors are designed to interact with multiple targets, which can be advantageous in cancers driven by redundant signaling pathways but may also lead to increased off-target toxicities.
This compound has been identified as a potent inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). However, comprehensive, publicly available data from broad kinase panel screens (e.g., KINOMEscan) for this compound is limited. The primary literature describing this compound (identified as Compound 12) focuses on its potent anti-proliferative and apoptosis-inducing effects in cancer cell lines with NTRK fusions but does not provide a detailed kinase selectivity profile against a large panel of kinases.
In contrast, extensive kinase profiling data is available for many approved multi-kinase inhibitors. For this comparison, we will consider cabozantinib and crizotinib, two well-characterized multi-kinase inhibitors with known activity against a range of kinases, and larotrectinib, a highly selective Trk inhibitor.
Data Presentation
The following table summarizes the inhibitory activity (IC50 in nM) of larotrectinib, cabozantinib, and crizotinib against a selection of kinases. This data is compiled from various public sources and publications. It is important to note that assay conditions can vary between studies, and therefore these values should be considered as indicative rather than absolute.
| Kinase Target | Larotrectinib (IC50, nM) | Cabozantinib (IC50, nM) | Crizotinib (IC50, nM) |
| TrkA | <10 | - | - |
| TrkB | <10 | - | - |
| TrkC | <10 | - | - |
| MET | >1000 | 1.3 | 8 |
| VEGFR2 | >1000 | 0.035 | - |
| ALK | >1000 | - | 20 |
| ROS1 | >1000 | - | - |
| RET | - | 5.2 | - |
| AXL | - | 7 | - |
| KIT | - | - | - |
| FLT3 | - | 11.3 | - |
Data not available is denoted by "-".
As the table illustrates, larotrectinib demonstrates high selectivity for the Trk family of kinases. In contrast, cabozantinib and crizotinib inhibit a broader range of kinases, including MET, VEGFR2, and ALK, in addition to others not listed. The lack of comprehensive public data for this compound prevents a direct quantitative comparison within this table.
Experimental Protocols
To provide context for the data presented, a generalized experimental protocol for determining kinase inhibitor specificity using a competitive binding assay, such as KINOMEscan, is outlined below.
KINOMEscan Assay Protocol
The KINOMEscan™ platform is a widely used method for assessing kinase inhibitor specificity. It is a competition-based binding assay that quantifies the ability of a test compound to displace a proprietary ligand from the active site of a large panel of kinases.
Principle:
The assay measures the amount of kinase that binds to an immobilized ligand in the presence of a test compound. A DNA-tagged kinase is incubated with the test compound and the immobilized ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.[1]
Generalized Protocol:
-
Compound Preparation: The test compound (e.g., this compound) is solubilized in an appropriate solvent (typically DMSO) to create a high-concentration stock solution. A dilution series of the compound is then prepared.
-
Assay Plate Preparation: The diluted compounds are added to the wells of a microtiter plate.
-
Kinase and Ligand Incubation: A mixture containing a specific DNA-tagged kinase and the immobilized ligand is added to the wells containing the test compound. The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The plate is washed to remove unbound kinase and test compound.
-
Elution and Quantification: The bound kinase is eluted from the immobilized ligand. The amount of eluted kinase is then quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The results are typically expressed as the percentage of the control (vehicle-treated) signal. A lower percentage indicates a stronger inhibition of the kinase-ligand interaction. For potent inhibitors, a dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value.
Mandatory Visualization
To visualize the concepts discussed, two diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining kinase inhibitor specificity.
Caption: Simplified Trk signaling pathway and point of inhibition.
Conclusion
Based on available data, this compound is a potent inhibitor of Trk kinases. While a comprehensive public kinase selectivity profile for this compound is not available, the high selectivity of other dedicated Trk inhibitors like larotrectinib suggests that inhibitors designed specifically for the Trk family can achieve a high degree of specificity. In contrast, multi-kinase inhibitors such as cabozantinib and crizotinib are designed to inhibit multiple kinase targets, a property that can be beneficial for certain cancer types but may also contribute to a broader side-effect profile. For researchers investigating Trk-driven cancers, the choice between a highly selective inhibitor and a multi-kinase inhibitor will depend on the specific biological question and the therapeutic strategy being pursued. Further publication of comprehensive selectivity data for novel inhibitors like this compound will be crucial for the research community to make fully informed decisions.
References
cross-validation of Trk-IN-9 activity in different cancer models
In the landscape of targeted cancer therapy, inhibitors of Tropomyosin receptor kinases (TRKs) have emerged as a promising class of drugs for tumors harboring NTRK gene fusions. This guide provides a comparative analysis of a novel investigational TRK inhibitor, herein referred to as Compound [I], against established TRK inhibitors across various cancer models. This cross-validation of activity aims to offer researchers, scientists, and drug development professionals a comprehensive overview of its preclinical efficacy and potential.
Introduction to TRK Inhibition
The TRK family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Gene fusions involving NTRK genes can lead to the production of chimeric TRK proteins with constitutively active kinase domains, driving oncogenesis in a wide range of adult and pediatric cancers.[1] Small-molecule inhibitors that target the ATP-binding site of the TRK kinase domain have demonstrated significant clinical efficacy in patients with NTRK fusion-positive cancers.[1]
Comparative Analysis of TRK Inhibitor Activity
The preclinical activity of TRK inhibitors is a critical determinant of their potential clinical utility. This section compares the in vitro and in vivo activity of the novel Compound [I] with other well-characterized TRK inhibitors.
In Vitro Potency and Cellular Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of Compound [I] and other TRK inhibitors against TRK kinases and in cancer cell lines harboring NTRK fusions.
| Inhibitor | Target | IC50 (nM) | Cancer Cell Line | NTRK Fusion | Cellular IC50 (nM) | Reference |
| Compound [I] | TRKA | 19.8 | M091 (Murine Sarcoma) | ETV6-NTRK3 | 21.6 | [2] |
| Larotrectinib | TRKA, TRKB, TRKC | 5-11 | Multiple | Various | - | [1] |
| Entrectinib | TRKA, TRKB, TRKC | 1-5 | Multiple | Various | - | [1] |
In Vivo Anti-Tumor Efficacy
The in vivo efficacy of Compound [I] was evaluated in xenograft models of human cancers with NTRK fusions. The tumor growth inhibition (TGI) was compared to the established TRK inhibitor, Entrectinib.
| Cancer Model | Inhibitor | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| M091 Xenograft (ETV6-NTRK3) | Compound [I] | 50 | 101.2% | [2] |
| Compound [I] | 200 | 110% | [2] | |
| Entrectinib | - | - | [2] | |
| KM12 Xenograft (TPM3-NTRK1) | Compound [I] | 50 | 42.2% | [2] |
| Compound [I] | 200 | 66.9% | [2] |
Note: The data indicates that Compound [I] demonstrates significant anti-tumor activity in preclinical models, with complete tumor regression observed in the M091 model at the tested doses.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRK signaling pathway, which is the target of these inhibitors, and a general workflow for evaluating their preclinical activity.
References
A Comparative Analysis of Trk-IN-9 and Second-Generation TRK Inhibitors for Researchers
A deep dive into the evolving landscape of Tropomyosin Receptor Kinase (TRK) inhibitors, this guide provides a comparative analysis of the preclinical candidate Trk-IN-9 against established second-generation inhibitors. Intended for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer a clear perspective on their biochemical potency, cellular activity, and mechanisms of action.
The discovery of NTRK gene fusions as oncogenic drivers across a wide range of tumors has revolutionized cancer therapy. First-generation TRK inhibitors, such as larotrectinib and entrectinib, demonstrated remarkable efficacy; however, the emergence of acquired resistance mutations has necessitated the development of next-generation inhibitors.[1][2] This guide focuses on a comparative analysis of this compound, a potent pan-TRK inhibitor, and second-generation TRK inhibitors like selitrectinib and repotrectinib, which were specifically designed to overcome these resistance mechanisms.
Biochemical Potency and Selectivity
Second-generation TRK inhibitors have been engineered to maintain high potency against both wild-type TRK kinases and, critically, against common resistance mutations that arise during treatment with first-generation inhibitors. These mutations often occur in the solvent front, gatekeeper, or xDFG motifs of the kinase domain.[3]
While specific IC50 values for this compound (also referred to as compound 19k in some literature) against a full panel of wild-type and mutant TRK kinases are not extensively published, it has been described as a potent pan-TRK inhibitor.[1][4] In contrast, detailed biochemical data for second-generation inhibitors are available and summarized below.
| Inhibitor | Target | IC50 (nM) | Reference |
| Selitrectinib (LOXO-195) | TRKA | 0.6 | [5] |
| TRKC | <2.5 | [5] | |
| TRKA G595R (Solvent Front) | 2-10 | [5] | |
| TRKC G623R (Solvent Front) | 2-10 | [5] | |
| Repotrectinib (TPX-0005) | TRKA | 0.83 | [5] |
| TRKB | 0.05 | [5] | |
| TRKC | 0.1 | [5] | |
| TRKA G595R (Solvent Front) | 3-4 | [5] | |
| TRKC G623R (Solvent Front) | 3-4 | [5] | |
| This compound (Compound 19k) | Pan-TRK | Potent inhibitor (Specific IC50 values not detailed in cited literature) | [1][4] |
Cellular Activity
The efficacy of TRK inhibitors is further evaluated in cellular assays to determine their ability to inhibit TRK-driven signaling and cell proliferation in cancer cell lines harboring NTRK fusions.
| Inhibitor | Cell Line | Key Findings | Reference |
| This compound (Compound 19k) | Km-12 (colorectal carcinoma, TPM3-NTRK1 fusion) | Inhibits proliferation and induces apoptosis in a concentration-dependent manner. Inhibits the phosphorylation of TRK, blocking downstream signaling pathways. | [1][4][6] |
| Selitrectinib (LOXO-195) | Various NTRK fusion-positive cell lines | Overcomes resistance mediated by solvent front and xDFG mutations. | [3] |
| Repotrectinib (TPX-0005) | Various NTRK fusion-positive cell lines | Potently inhibits proliferation in cell lines with wild-type and mutant TRK fusions. | [5] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for assessing the anti-tumor activity of TRK inhibitors.
| Inhibitor | Xenograft Model | Key Findings | Reference |
| This compound (Compound 19k) | Not explicitly detailed in the provided search results. | Possesses outstanding plasma and liver microsomal stability in vitro, with an oral bioavailability of 17.4% in pharmacokinetic studies. | [1] |
| Second-Generation Inhibitors (General) | NTRK fusion-positive tumor xenografts | Demonstrate significant tumor growth inhibition in models harboring both wild-type and resistant TRK fusion genes. | [2][7] |
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific TRK kinase.
Methodology:
-
Reagents and Materials: Recombinant human TRKA, TRKB, or TRKC kinase domain, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, test compound (e.g., this compound, selitrectinib), kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[8]
-
Procedure:
-
A series of dilutions of the test compound are prepared.
-
The TRK kinase, peptide substrate, and test compound are incubated together in the kinase assay buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.[8]
-
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.
Cellular Proliferation Assay
Objective: To assess the effect of a TRK inhibitor on the proliferation of cancer cells harboring an NTRK gene fusion.
Methodology:
-
Reagents and Materials: NTRK fusion-positive cancer cell line (e.g., Km-12), cell culture medium, test compound, and a cell viability reagent (e.g., MTT, WST-1, or a luminescent ATP-based assay).[9][10]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound.
-
The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
A cell viability reagent is added to each well. This reagent is converted into a detectable product by metabolically active cells.
-
The signal (absorbance or luminescence) is measured using a plate reader.
-
-
Data Analysis: The signal is proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a TRK inhibitor in a living organism.
Methodology:
-
Reagents and Materials: Immunocompromised mice (e.g., nude or SCID), NTRK fusion-positive cancer cells, vehicle for drug formulation, and the test compound.
-
Procedure:
-
Cancer cells are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., orally or by injection) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight and general health of the mice are monitored throughout the study.
-
-
Data Analysis: Tumor growth curves are plotted for each group. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.[2][7]
Visualizing the Science
To better understand the context of this comparative analysis, the following diagrams illustrate the key biological pathways and experimental processes involved.
Caption: The TRK signaling pathway is activated by neurotrophin binding, leading to downstream cascades that promote cell proliferation and survival.
Caption: TRK inhibitors competitively bind to the ATP-binding pocket of the kinase domain, blocking downstream signaling. Second-generation inhibitors are designed to overcome resistance mutations.
Caption: A typical experimental workflow for the preclinical evaluation of a novel TRK inhibitor.
Conclusion
Second-generation TRK inhibitors, such as selitrectinib and repotrectinib, represent a significant advancement in the treatment of NTRK fusion-positive cancers, particularly for patients who have developed resistance to first-generation agents. Their design allows them to effectively target key resistance mutations while maintaining potent activity against wild-type TRK kinases.
This compound has been identified as a potent pan-TRK inhibitor with promising in vitro activity in a relevant cancer cell line and favorable pharmacokinetic properties. However, a more comprehensive understanding of its biochemical profile, especially its activity against a broad panel of resistance mutations, is required for a direct and quantitative comparison with approved second-generation inhibitors. Further preclinical studies detailing the inhibitory activity of this compound against clinically relevant TRK mutants will be crucial in defining its potential as a next-generation therapeutic agent. This guide provides a framework for understanding the current landscape and the experimental approaches necessary to evaluate novel TRK inhibitors.
References
- 1. Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Trk tyrosine kinase inhibitor CEP-701 (KT-5555) exhibits significant antitumor efficacy in preclinical xenograft models of human pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com.cn [promega.com.cn]
- 9. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Validating the Anti-Tumor Efficacy of Trk-IN-9 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo anti-tumor effects of the novel Tropomyosin Receptor Kinase (Trk) inhibitor, Trk-IN-9. As public data on this compound is not available, this document serves as a template, presenting data from established Trk inhibitors to illustrate the desired comparative analysis. Researchers can replace the placeholder data with their experimental results for this compound.
Comparative In Vivo Efficacy of Trk Inhibitors
The following table summarizes the in vivo anti-tumor activity of representative Trk inhibitors from published studies. This allows for a direct comparison of their potency and efficacy in preclinical cancer models.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Larotrectinib | TPM3-NTRK1 fusion-driven xenografts | Oral administration | Significant TGI | Effectively inhibits the growth of tumors with TRK fusions, associated with downstream inhibition of the RAF-MEK-ERK or PI3K-AKT pathways.[1] |
| Entrectinib | NTRK fusion-positive solid tumors | Oral administration | Objective Response Rate (ORR) of 57% in human clinical trials | Demonstrates intracranial activity in patients with brain metastases.[1][2] |
| Compound [I] | M091 xenograft mouse model (ETV6-NTKR3 fusion) | 50 and 200 mg/kg, oral | 101.2% and 110% TGI, respectively | Showed a potent TRK inhibitory effect and good tolerance with no changes in body weight.[3] |
| Compound [I] | KM12 xenograft mouse model | 50 and 200 mg/kg, oral | 42.2% and 66.9% TGI, respectively | Demonstrated significant anti-tumor efficacy.[3] |
| CH7057288 | NIH3T3 tumors with TRKA G595R mutation | 30 mg/kg, once daily for 7 days, oral | Significant tumor growth inhibition | Active against clinically observed TRK mutants that are resistant to other TRK inhibitors.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below is a standard protocol for assessing the in vivo anti-tumor efficacy of a Trk inhibitor.
In Vivo Tumor Xenograft Model
-
Cell Lines and Culture: Cancer cell lines harboring specific NTRK gene fusions (e.g., KM12 with TPM3-NTRK1 or M091 with ETV6-NTRK3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]
-
Animal Models: Immunocompromised mice (e.g., nude mice) are typically used for tumor xenograft studies.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. The test compound (e.g., this compound) and reference compounds (e.g., Larotrectinib) are administered orally at specified doses and schedules.
-
Efficacy Assessment: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement, such as the inhibition of Trk phosphorylation and downstream signaling pathways (e.g., MAPK and PI3K/AKT).[5]
Visualizing Experimental and Biological Pathways
Diagrams are provided to illustrate the experimental workflow and the underlying biological mechanism of Trk inhibition.
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that, when activated by neurotrophins or through oncogenic fusions, trigger downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, promoting cell proliferation and survival.[6][] Trk inhibitors block this signaling by competing with ATP for binding to the kinase domain.
References
- 1. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel TRK inhibitor reduces NTRK fusion-positive cancer growth | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Trk-IN-9's Mechanism of Action Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Trk-IN-9, a potent inhibitor of Tropomyosin receptor kinases (Trk), with other established Trk inhibitors. We present a framework for validating its mechanism of action using genetic knockdown techniques and offer detailed experimental protocols to support these studies.
Introduction to this compound and the Trk Signaling Pathway
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (RTKs) comprising TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are crucial for the development and function of the nervous system.[1] Ligand binding by neurotrophins (Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor and Neurotrophin-4 for TrkB, and Neurotrophin-3 for TrkC) triggers receptor dimerization and autophosphorylation.[1] This activation initiates downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which regulate cell survival, proliferation, and differentiation.[1]
In several cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other partners, resulting in constitutively active Trk fusion proteins that drive oncogenesis.[1][2] This has made Trk a compelling target for cancer therapy.
This compound is a potent inhibitor of Trk that has been shown to inhibit the proliferation of cancer cell lines and induce apoptosis in a concentration-dependent manner.[3] Its mechanism is attributed to the inhibition of Trk phosphorylation, which blocks downstream signaling.[3] This guide outlines experimental approaches to rigorously confirm this on-target mechanism and compares this compound to other well-characterized Trk inhibitors.
Comparison of Trk Inhibitors
| Inhibitor | Target Profile | Reported IC50 (Enzymatic Assay) | Key Characteristics |
| This compound | Potent Trk inhibitor[3] | Not reported in direct comparative studies. | Induces apoptosis in cancer cell lines by inhibiting Trk phosphorylation.[3] |
| Larotrectinib | Highly selective for TrkA, TrkB, and TrkC[4] | 5-11 nM for TrkA/B/C[4] | First-generation pan-Trk inhibitor with demonstrated efficacy in NTRK fusion-positive cancers.[4] |
| Entrectinib | TrkA/B/C, ROS1, and ALK inhibitor[4] | 1-5 nM for TrkA/B/C[4] | First-generation multi-kinase inhibitor with CNS activity.[4][5] |
IC50 values can vary between different assay conditions and studies.
Validating On-Target Activity with Genetic Knockdown
To definitively attribute the cellular effects of this compound to the inhibition of Trk signaling, a genetic knockdown approach is the gold standard. By reducing the expression of the target protein (TrkA, TrkB, or TrkC), we can assess whether the phenotypic effects of this compound are diminished. This "genetic validation" helps to distinguish on-target from potential off-target effects.[6]
Experimental Workflow for Genetic Validation
Caption: Experimental workflow for validating this compound's on-target effects.
Experimental Protocols
Genetic Knockdown of Trk Receptors
Objective: To specifically reduce the expression of TrkA, TrkB, or TrkC using RNA interference (siRNA or shRNA).
Protocol (siRNA-mediated knockdown):
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute target-specific siRNA (targeting NTRK1, NTRK2, or NTRK3) and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown efficiency by Western blot or qRT-PCR.[7][8]
Western Blot for Trk Phosphorylation
Objective: To measure the effect of this compound on the phosphorylation of Trk receptors in both control and Trk-knockdown cells.
Protocol:
-
Cell Lysis: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Trk (e.g., p-TrkA/B Tyr490/Tyr516) or total Trk.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
Cell Viability Assay
Objective: To assess the impact of this compound on cell proliferation in the presence and absence of Trk receptors.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay
Objective: To determine if this compound induces apoptosis and whether this effect is dependent on Trk expression.
Protocol (Annexin V Staining):
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Signaling Pathway Diagrams
The following diagrams illustrate the Trk signaling pathway and the proposed mechanism of action for this compound.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Comparative Analysis of Trk-IN-9 and Leading Pan-Trk Inhibitors for Cancer Research
For Immediate Release
This guide provides a detailed comparative analysis of the novel pan-Trk inhibitor, Trk-IN-9, against established pan-Trk inhibitors: Larotrectinib, Entrectinib, Selitrectinib, and Repotrectinib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical and cellular activities of these compounds, alongside detailed experimental protocols to support further research and development in the field of NTRK fusion-positive cancers.
Introduction to Pan-Trk Inhibition
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases crucial for neuronal development and function.[1][2] The discovery of oncogenic fusions involving NTRK genes has led to the development of targeted therapies known as pan-Trk inhibitors. These inhibitors have demonstrated significant clinical efficacy in patients with various solid tumors harboring NTRK gene fusions, leading to the approval of drugs like Larotrectinib and Entrectinib.[3][4] This guide focuses on benchmarking the emerging inhibitor, this compound, against these clinically relevant compounds.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported biochemical IC50 values of this compound and other leading pan-Trk inhibitors against the three Trk kinase isoforms.
| Inhibitor | TrkA (IC50, nM) | TrkB (IC50, nM) | TrkC (IC50, nM) |
| This compound | 19.8[5] | - | - |
| Larotrectinib | 5 - 11[3][6] | 5 - 11[3][6] | 5 - 11[3][6] |
| Entrectinib | 1[7] | 3[7] | 5[7] |
| Selitrectinib | 0.6[8] | <1[9] | <2.5[8] |
| Repotrectinib | 0.83[10] | 0.05[10] | 0.1[10] |
Cellular Activity in NTRK Fusion-Positive Cancer Models
The efficacy of a pan-Trk inhibitor is ultimately determined by its ability to inhibit the proliferation of cancer cells driven by NTRK fusions. The table below presents the cellular IC50 values of the compared inhibitors in various cancer cell lines harboring different NTRK fusions.
| Inhibitor | Cell Line (Fusion) | Cellular IC50 (nM) |
| This compound | MO-91 (ETV6-NTRK3) | 21.6[5] |
| KM12 (TPM3-NTRK1) | Inhibits TRK signaling[5] | |
| Larotrectinib | KM12 (TPM3-NTRK1) | 3.5[11] |
| Entrectinib | KM12 (TPM3-NTRK1) | 0.75[12] |
| Selitrectinib | KM12 (TPM3-NTRK1) | ≤ 5[9] |
| CUTO-3 (MPRIP-NTRK1) | ≤ 5[9] | |
| MO-91 (ETV6-NTRK3) | ≤ 5[9] | |
| Repotrectinib | KM12 (TPM3-NTRK1) | 1.2[13] |
Note: this compound has been shown to inhibit TRK signaling in KM12 cells, indicating cellular activity, though a specific IC50 value was not provided in the available source.
Signaling Pathway Inhibition
Pan-Trk inhibitors exert their anti-cancer effects by blocking the constitutively active Trk fusion proteins, thereby inhibiting downstream signaling pathways that drive tumor growth and survival. This compound has been shown to inhibit the phosphorylation of TRK, which is the initial step in the signaling cascade.[14] Established inhibitors like Larotrectinib and Entrectinib are known to suppress key downstream pathways including the MAPK, PI3K/AKT, and STAT3 pathways.[15]
Caption: Simplified Trk signaling pathway and points of inhibition.
Experimental Methodologies
To ensure the reproducibility and further investigation of the presented data, this section outlines the general protocols for the key experiments cited.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Caption: General workflow for a biochemical kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Recombinant Trk kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (e.g., this compound) are prepared in an appropriate assay buffer.
-
Incubation: The Trk kinase, substrate, and varying concentrations of the inhibitor are pre-incubated together in a multi-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Signal Detection: The amount of substrate phosphorylation or ATP consumption is measured. Common detection methods include luminescence-based assays (e.g., ADP-Glo™) that measure ADP production or fluorescence-based assays.[16][17]
-
Data Analysis: The signal is plotted against the inhibitor concentration to determine the IC50 value.
Cellular Viability Assay (General Protocol)
This assay assesses the effect of a compound on the proliferation and viability of cancer cells.
Caption: General workflow for a cellular viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., KM12, MO-91) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The cells are treated with a range of concentrations of the test inhibitor.
-
Incubation: The plates are incubated for a period of time, typically 72 hours, to allow the compound to exert its effect.
-
Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8), is added to each well.[18]
-
Signal Measurement: The reagent is converted by viable cells into a colored or fluorescent product, which is then quantified by measuring the absorbance or fluorescence.
-
Data Analysis: The signal is normalized to untreated control cells, and the resulting dose-response curve is used to calculate the cellular IC50 value.
Conclusion
This compound demonstrates promise as a potent inhibitor of TrkA and shows cellular activity in an NTRK fusion-positive cell line. However, a comprehensive understanding of its pan-Trk inhibitory profile requires further investigation, particularly concerning its activity against TrkB and TrkC. The established pan-Trk inhibitors, Larotrectinib, Entrectinib, Selitrectinib, and Repotrectinib, have a broader and more well-documented profile of potent activity against all three Trk isoforms and in a wider range of cellular models. This guide provides a foundational comparison to aid researchers in the evaluation and potential application of this compound in the context of existing and next-generation pan-Trk inhibitors. Further head-to-head studies under standardized conditions are warranted to definitively position this compound within the landscape of Trk-targeted therapies.
References
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel TRK inhibitor reduces NTRK fusion-positive cancer growth | BioWorld [bioworld.com]
- 6. The promise of TRK inhibitors in pediatric cancers with NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of EGFR and MEK surmounts entrectinib resistance in a brain metastasis model of NTRK1‐rearranged tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. cdn.thewellbio.com [cdn.thewellbio.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Trk-IN-9
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and proper disposal of Trk-IN-9, a potent inhibitor of Tropomyosin receptor kinase (TRK). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Understanding this compound: Properties and Hazards
This compound is a potent research compound designed to inhibit TRK signaling pathways, which are crucial in cell proliferation and survival.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent tyrosine kinase inhibitor necessitates cautious handling and disposal. Based on information for similar compounds, such as Trk-IN-1, this compound should be considered potentially hazardous.[3]
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Hazardous to the Aquatic Environment, Long-term | Category 1 (Very toxic to aquatic life with long lasting effects) | P273: Avoid release to the environment. P391: Collect spillage. |
Note: This classification is inferred from a similar compound (Trk-IN-1) and should be treated as a minimum precaution. A substance-specific risk assessment should be conducted.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common application for this compound is to determine its inhibitory effect on TRK kinase activity. The following is a generalized protocol for such an experiment.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against a specific TRK kinase.
Materials:
-
Recombinant TRK kinase
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the TRK kinase, the substrate peptide, and the kinase buffer.
-
Add the diluted this compound or DMSO (as a control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Plot the kinase activity against the logarithm of the this compound concentration to determine the IC50 value.
Proper Disposal Procedures for this compound
Due to its potency and potential environmental hazards, this compound and associated waste must be disposed of as hazardous chemical waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
Step-by-Step Disposal Guide:
-
Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., pipette tips, tubes), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused stock solutions and experimental media, in a separate, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).
-
-
Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration of the waste.
-
The solvent used (e.g., "in DMSO").
-
The associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory contact information.
-
-
-
Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Provide secondary containment to prevent spills.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Signaling Pathway Inhibition by this compound
This compound functions by inhibiting the phosphorylation of TRK receptors, thereby blocking downstream signaling pathways that are crucial for cell survival and proliferation. These pathways include the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[6]
References
- 1. This compound|CAS 2758623-12-8|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trk-IN-1|1402438-37-2|MSDS [dcchemicals.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Trk-IN-9
Researchers and drug development professionals handling Trk-IN-9, a potent TRK inhibitor, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, with a focus on personal protective equipment (PPE).
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This guidance is based on safety data for similar compounds and general best practices for handling potent kinase inhibitors.
| PPE Category | Specification | Purpose |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile gloves. | Prevents skin contact with the hazardous drug.[3] |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from splashes and airborne particles.[4] |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | Shields the body from contamination.[3] |
| Respiratory Protection | An N95 respirator or higher, particularly when handling the powdered form or when there is a risk of aerosolization.[3][5] | Prevents inhalation of the compound. |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict workflow is critical to minimize the risk of exposure and contamination when working with this compound.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any damage or leaks.
-
Store : Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[4] Recommended storage for the powder form is at -20°C and in solvent at -80°C.[4]
Preparation and Handling
-
Designated Area : All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control for potential exposure.[5]
-
Donning PPE : Before handling, put on all required PPE in the correct order: gown, two pairs of gloves, and eye protection. If working with powder, also don a respirator.
-
Weighing and Reconstitution :
-
Handle the solid form with care to avoid generating dust.
-
When reconstituting, slowly add the solvent to the vial to prevent splashing.
-
-
Labeling : Clearly label all solutions with the compound name, concentration, date, and hazard symbols.
Spill Management
-
Evacuate : Clear the immediate area of all personnel.
-
Contain : Cover the spill with absorbent material, starting from the outside and working inwards.
-
Clean : Use an appropriate decontamination solution to clean the spill area thoroughly.
-
Dispose : All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
-
Waste Segregation : All disposable PPE, contaminated labware, and excess this compound must be segregated into clearly labeled hazardous waste containers.
-
Containerization : Use leak-proof, puncture-resistant containers for all hazardous waste.
-
Disposal : Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[4]
Visualizing the Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
Signaling Pathway Context
This compound is a potent inhibitor of Tropomyosin receptor kinases (TRK).[1][2] These receptors are involved in neuronal survival and differentiation. The binding of neurotrophins to TRK receptors leads to their dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. This compound exerts its effect by blocking this phosphorylation, thereby inhibiting these downstream pathways.[1][2]
The following diagram illustrates the simplified TRK signaling pathway and the point of inhibition by this compound.
Caption: TRK signaling pathway and this compound inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
